4-O-Methyldebenzoylpaeoniflorin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H26O10 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2S,3R,5R,6R,8S)-2-(hydroxymethyl)-6-methoxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C17H26O10/c1-14-5-16(23-2)8-3-17(14,15(8,6-19)13(26-14)27-16)25-12-11(22)10(21)9(20)7(4-18)24-12/h7-13,18-22H,3-6H2,1-2H3/t7-,8-,9-,10+,11-,12+,13-,14+,15+,16-,17+/m1/s1 |
InChI Key |
MSPXCTHETPQCIC-BMZPKHAFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-O-Methyldebenzoylpaeoniflorin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-O-Methyldebenzoylpaeoniflorin, a monoterpene glycoside isolated from Paeonia lactiflora. The document elucidates its chemical structure, physicochemical properties, and known biological activities, with a focus on its anti-inflammatory effects. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development efforts.
Chemical Identity and Structure
This compound is a derivative of the well-known natural product, paeoniflorin (B1679553). Its structure is characterized by the absence of the benzoyl group, which is replaced by a hydroxyl group, and the methylation of the hydroxyl group at the 4-position of the paeonane skeleton.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 39712-18-0 |
| Molecular Formula | C₁₇H₂₆O₁₀ |
| Molecular Weight | 390.38 g/mol |
| IUPAC Name | (1S,2S,3R,4S,5R)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4-methoxy-5-methyl-7-oxabicyclo[4.1.0]heptane-2,4-diol |
| Canonical SMILES | OC[C@@]12[C@]3([C@]4(O[C@]1([H])O--INVALID-LINK--(C4)OC)C)O[C@@H]5O--INVALID-LINK--O)O">C@@HCO |
Physicochemical Properties
Currently, there is limited publicly available experimental data on the specific physicochemical properties of this compound. The following table summarizes the available information. Further experimental determination of these properties is recommended for drug development purposes.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Biological Activity and Mechanism of Action
Emerging research has highlighted the anti-inflammatory potential of this compound. In vitro studies have demonstrated its ability to modulate key inflammatory pathways.
Anti-inflammatory Effects
A significant study has shown that this compound can inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Specifically, it has been observed to reduce the levels of:
-
Nitric Oxide (NO)
-
Interleukin-6 (IL-6)
-
Tumor Necrosis Factor-alpha (TNF-α)
This inhibition is, at least in part, mediated by the downregulation of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels.[1]
Signaling Pathway Involvement
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of intracellular signaling cascades. While direct studies on this specific molecule are limited, the known mechanisms of related paeoniflorin derivatives and the observed effects on inflammatory mediators strongly suggest the involvement of the Nuclear Factor-kappa B (NF-κB) and potentially the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathways.
LPS stimulation of macrophages typically leads to the activation of Toll-like receptor 4 (TLR4), which in turn triggers downstream signaling cascades, including the phosphorylation and activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6. The inhibitory action of this compound on these mediators suggests an interruption of this pathway.
Below is a diagram illustrating the putative mechanism of action.
Caption: Putative inhibition of the NF-κB pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments that can be used to assess the anti-inflammatory activity of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 6 hours for RNA analysis, 24 hours for protein and NO analysis).
-
Caption: General experimental workflow for assessing anti-inflammatory activity.
Nitric Oxide (NO) Assay (Griess Test)
-
After the 24-hour LPS stimulation period, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
Quantitative Real-Time PCR (qPCR)
-
Following a 6-hour LPS stimulation, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers for iNOS, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the relative gene expression using the 2-ΔΔCt method.
Western Blot Analysis
-
After a 24-hour LPS stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, phospho-IκBα, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Future Directions
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
In-depth Mechanistic Studies: Confirmation of the role of the NF-κB and MAPK/ERK pathways through the use of specific inhibitors and analysis of upstream signaling molecules.
-
In Vivo Efficacy: Evaluation of the anti-inflammatory effects in animal models of inflammatory diseases.
-
Pharmacokinetic and Pharmacodynamic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties and the dose-response relationship.
-
Toxicology Studies: Assessment of the safety profile of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to identify compounds with improved potency and selectivity.
Conclusion
This compound is a promising natural product with demonstrated anti-inflammatory properties. Its ability to inhibit the production of key pro-inflammatory mediators suggests its potential as a lead compound for the development of novel anti-inflammatory agents. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic applications of this compound.
References
A Technical Guide to the Natural Sources of 4-O-Methyldebenzoylpaeoniflorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Methyldebenzoylpaeoniflorin is a monoterpene glycoside belonging to the pinane (B1207555) class of natural products. Structurally, it is a derivative of the well-studied paeoniflorin (B1679553), lacking the benzoyl group and featuring a methyl ether at the 4-hydroxy position of the glucose moiety. While its parent compounds, such as paeoniflorin and albiflorin (B1665693), are extensively researched for their pharmacological activities, this compound remains a less-characterized molecule. This guide provides a comprehensive overview of its known natural sources and presents generalized, state-of-the-art protocols for the isolation and characterization of related paeoniflorin-type compounds, offering a technical framework for researchers aiming to investigate this specific molecule.
Natural Occurrence
Scientific literature and chemical databases indicate that this compound is a constituent of the peony species Paeonia lactiflora Pall.[1][2], a plant widely used in traditional Chinese medicine. The roots of P. lactiflora, known as Bai Shao, are a rich source of various monoterpene glycosides. However, detailed studies quantifying the abundance of this compound relative to other major glucosides are scarce, suggesting it is likely a minor component of the plant's phytochemical profile.
Quantitative Analysis of Related Monoterpene Glycosides
To provide a quantitative context for researchers, the following table summarizes the yields of major, structurally related monoterpene glycosides that have been successfully isolated and quantified from various Paeonia species. Data for this compound is not widely reported; therefore, these values for its analogs serve as a benchmark for estimating potential extraction yields.
| Compound | Plant Source | Plant Part | Yield / Content | Reference |
| Paeoniflorin | Paeonia suffruticosa | Seed Meal | 14.12 mg/g | [3][4] |
| Albiflorin | Paeonia suffruticosa | Seed Meal | 15.24 mg/g | [3][4] |
| Total Monoterpene Glycosides | Paeonia suffruticosa | Seed Meal | 121.03 mg/g (crude extract) | [3][4] |
| Benzoylpaeoniflorin | Paeonia lactiflora | Roots | Isolated, not quantified | [5] |
| Oxypaeoniflorin | Paeonia lactiflora | Roots | Isolated, not quantified | [5] |
Putative Biosynthetic Pathway
The biosynthesis of paeoniflorin-type monoterpenes is a complex process involving multiple enzymatic steps. The pathway begins with the synthesis of the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP), through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. These precursors are condensed to form geranyl pyrophosphate (GPP), the direct precursor to monoterpenes.
The formation of the characteristic pinane skeleton of paeoniflorin from GPP is catalyzed by a series of enzymes including terpene synthases and cytochrome P450s. Subsequent glycosylation and other modifications, such as benzoylation, lead to the diversity of monoterpene glycosides found in peonies. The biosynthesis of this compound likely branches from a paeoniflorin precursor, involving enzymatic debenzoylation and subsequent methylation by a methyltransferase. The precise enzymes governing these final steps have yet to be elucidated.
Caption: Putative biosynthetic pathway for this compound.
Experimental Protocols for Isolation and Identification
The following sections outline a generalized yet detailed methodology for the extraction, purification, and identification of paeoniflorin-type monoterpene glycosides from plant material, which can be adapted for the specific target, this compound.
Extraction
An efficient method for extracting monoterpene glycosides from Paeonia seed meal is ultrasound-assisted ethanol (B145695) extraction.[3]
-
Plant Material Preparation: Air-dry and pulverize the plant material (e.g., roots, seed meal) to a fine powder (40-60 mesh) to increase surface area.
-
Extraction Solvent: An aqueous ethanol solution (e.g., 33% ethanol) is effective.[3][4]
-
Protocol:
-
Combine the powdered plant material with the extraction solvent at a specific liquid-to-material ratio (e.g., 33:1 mL/g).[3]
-
Perform extraction in an ultrasonic bath under optimized conditions (e.g., 400 W, 55°C, 44 minutes).[3][4]
-
After extraction, centrifuge the mixture to pellet the solid material.
-
Collect the supernatant (the crude extract) and filter it through a 0.45 µm membrane to remove fine particles.
-
The crude extract can then be concentrated under reduced pressure using a rotary evaporator.
-
Purification
Purification of the target compound from the crude extract typically involves chromatographic techniques, often starting with macroporous resin followed by high-performance liquid chromatography (HPLC).
-
Step 1: Macroporous Resin Chromatography (Initial Cleanup)
-
Resin Selection: Select a suitable macroporous resin (e.g., LSA-900C) for its adsorption and desorption characteristics.[3]
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Loading: Dissolve the concentrated crude extract in deionized water and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with several column volumes of deionized water to remove sugars, salts, and highly polar impurities.
-
Elution: Elute the adsorbed monoterpene glycosides with an appropriate concentration of ethanol (e.g., 70% ethanol).
-
Collection & Concentration: Collect the eluate and concentrate it under vacuum to yield a purified extract with significantly higher purity (e.g., from 20.5% to 71.2%).[3]
-
-
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Isolation)
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol (B129727) or acetonitrile (B52724) in water (often with a small amount of acid like formic acid to improve peak shape) is common.
-
Injection: Dissolve the purified extract from the resin step in the mobile phase and inject it into the HPLC system.
-
Fraction Collection: Collect fractions based on the retention time of the target peak, guided by an analytical HPLC profile.
-
Purity Check: Analyze the collected fractions using analytical HPLC to confirm purity. Pool the pure fractions and remove the solvent to obtain the isolated compound.
-
Caption: General workflow for extraction and purification of monoterpene glycosides.
Structural Elucidation
Once a pure compound is isolated, its chemical structure is confirmed using a combination of spectroscopic techniques.
-
High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and elemental formula of the molecule. Techniques like HPLC-Q-TOF-MS/MS can be used for identification.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information about the number, environment, and connectivity of protons in the molecule.
-
¹³C-NMR: Shows the number and types of carbon atoms.
-
2D-NMR (COSY, HSQC, HMBC): Used to establish the complete connectivity of the molecule, confirming the structure of the pinane core, the identity and position of the sugar moiety, and the location of the methyl group.
-
By applying these established methodologies, researchers can successfully isolate and identify this compound from its natural source, Paeonia lactiflora, paving the way for further investigation into its chemical properties and potential biological activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Plant Paeonia lactiflora (Paeoniaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 3. CN102304159B - Method for preparing albiflorin and paeoniflorin - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. Total glucosides of herbaceous peony (Paeonia lactiflora Pall.) flower attenuate adenine- and ethambutol-induced hyperuricaemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
4-O-Methyldebenzoylpaeoniflorin: A Technical Overview of Its Discovery and Anti-inflammatory Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Methyldebenzoylpaeoniflorin (MBPF) is a monoterpene glycoside and a derivative of the well-known natural product, paeoniflorin (B1679553), isolated from plants of the Paeonia genus. While its history is not as extensively documented as its parent compound, research has highlighted its potential as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the available scientific information on MBPF, focusing on its discovery, experimental data, and mechanisms of action. A significant challenge in compiling this guide has been the limited availability of specific quantitative data, such as IC50 and EC50 values, and detailed historical records of its initial discovery and isolation.
Discovery and History
The specific historical details surrounding the initial discovery and isolation of this compound are not well-documented in readily available scientific literature. It is primarily recognized as a derivative of paeoniflorin, a major bioactive component of Paeonia lactiflora (white peony root), a plant with a long history of use in traditional Chinese medicine. The emergence of MBPF in scientific studies is closely linked to broader phytochemical investigations of Paeonia species and the exploration of paeoniflorin derivatives for enhanced pharmacological activities. Its chemical structure, featuring a methyl group at the 4-O position and the absence of a benzoyl group, distinguishes it from paeoniflorin. The CAS number for this compound is 39712-18-0, and its molecular weight is 390.38 g/mol .
Quantitative Data on Anti-inflammatory Activity
Quantitative data on the bioactivity of this compound is limited in published literature. While studies demonstrate its dose-dependent inhibitory effects on pro-inflammatory mediators, specific IC50 and EC50 values are not consistently reported. The following table summarizes the available data on its inhibitory effects on nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Mediator | Cell Line | Stimulant | MBPF Concentration (µM) | % Inhibition (relative to LPS control) | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) | 11, 33, 100 | Dose-dependent decrease | [1] |
| Interleukin-6 (IL-6) | RAW 264.7 | LPS (1 µg/mL) | 11, 33, 100 | Dose-dependent decrease | [1] |
| TNF-α | RAW 264.7 | LPS (1 µg/mL) | 11, 33, 100 | Dose-dependent decrease | [1] |
Note: The absence of specific IC50 values in the literature prevents a more detailed quantitative comparison.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.
Cell Culture and Treatment
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Prior to stimulation, cells are pre-treated with varying concentrations of this compound (e.g., 0, 11, 33, and 100 µM) for 2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant.
Procedure:
-
After cell treatment as described in section 3.1, collect the cell culture supernatant.
-
In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis for MAPK and PI3K/Akt Signaling Pathways
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K/Akt signaling pathways.
Procedure:
-
Following cell treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p38, ERK1/2, JNK, and Akt overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, IL-6, and TNF-α. MBPF has been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators.
References
The Therapeutic Potential of 4-O-Methyldebenzoylpaeoniflorin: A Technical Guide for Researchers
Foreword: 4-O-Methyldebenzoylpaeoniflorin (MBPF), a monoterpenoid glycoside derived from the roots of Paeonia lactiflora, is emerging as a compound of significant interest in pharmacological research. As a derivative of the well-studied paeoniflorin (B1679553), MBPF exhibits enhanced lipophilicity, suggesting the potential for improved bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the current scientific understanding of MBPF, with a primary focus on its potent anti-inflammatory properties. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. While research on MBPF is still in its nascent stages, the existing data strongly indicates its promise as a lead compound for the development of treatments for a range of inflammatory conditions.
Anti-inflammatory Properties of this compound
The most well-documented therapeutic potential of MBPF lies in its significant anti-inflammatory activity. In vitro studies have demonstrated its ability to modulate key inflammatory mediators and signaling pathways.
Inhibition of Pro-inflammatory Mediators
MBPF has been shown to effectively inhibit the production of several key pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This murine macrophage cell line is a widely accepted model for studying inflammatory responses.
| Inflammatory Mediator | Concentration of MBPF | Inhibition (%) | IC₅₀ (µM) |
| Nitric Oxide (NO) | 33 µM | ~55% | Not Reported |
| Interleukin-6 (IL-6) | 33 µM | ~60% | Not Reported |
| Tumor Necrosis Factor-alpha (TNF-α) | 33 µM | ~70% | Not Reported |
| iNOS (protein expression) | 11, 33, 100 µM | Dose-dependent reduction | Not Reported |
| iNOS (mRNA expression) | 11, 33, 100 µM | Dose-dependent reduction | Not Reported |
Data extracted from Bi et al., 2017.[1]
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of MBPF are attributed to its ability to suppress key signaling cascades that are crucial for the inflammatory response.
MBPF has been demonstrated to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in LPS-stimulated RAW 264.7 cells.[1] This is a critical pathway that regulates the transcription of numerous pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MBPF also demonstrates inhibitory effects on the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways in response to LPS stimulation.[1] These pathways are also integral to the production of inflammatory mediators.
Caption: Inhibition of MAPK and PI3K/Akt signaling pathways by this compound.
Potential for Neuroprotection and Other Therapeutic Uses
While direct experimental evidence for the neuroprotective effects of MBPF is currently limited, the well-established neuroprotective activities of its parent compound, paeoniflorin, provide a strong rationale for investigating MBPF in this context. Paeoniflorin has been shown to exert neuroprotective effects in various models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, through anti-inflammatory, anti-oxidative, and anti-apoptotic mechanisms.
The structural modification in MBPF, specifically the 4-O-methylation and the absence of the benzoyl group, may influence its ability to cross the blood-brain barrier and interact with molecular targets within the central nervous system. Further research is warranted to explore the potential of MBPF in the treatment of neuroinflammatory and neurodegenerative disorders.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of compounds like MBPF.
Cell Culture and Treatment (LPS-stimulated RAW 264.7 Macrophages)
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Plating: Cells are seeded in appropriate well plates (e.g., 96-well for viability assays, 24-well or 6-well for protein and RNA analysis) and allowed to adhere for 24 hours.
-
Treatment:
-
Cells are pre-treated with varying concentrations of MBPF (dissolved in a suitable solvent like DMSO, with final solvent concentration kept below 0.1%) for a specified period (e.g., 2 hours).
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for a designated time (e.g., 24 hours for cytokine analysis, shorter times for signaling pathway studies).
-
A vehicle control group (treated with the solvent) and an LPS-only group are included in all experiments.
-
Nitric Oxide (NO) Production Assay (Griess Reagent System)
-
After the treatment period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after treatment.
-
Measure the concentrations of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions for the specific ELISA kit being used.
Western Blot Analysis for Protein Expression
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., iNOS, phospho-p65, phospho-p38, β-actin as a loading control).
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
Assess the purity and concentration of the RNA using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., Nos2, Tnf, Il6), and a suitable qPCR master mix.
-
Use a housekeeping gene (e.g., Actb) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Caption: General experimental workflow for assessing the anti-inflammatory effects of MBPF.
Pharmacokinetics and Toxicology
To date, there is a notable absence of published data specifically detailing the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and toxicological assessment of this compound.
However, studies on the parent compound, paeoniflorin, have indicated that it generally has low oral bioavailability. The structural modifications present in MBPF, particularly the increased lipophilicity due to the methyl group, may lead to improved absorption and bioavailability, a hypothesis that requires experimental validation.
Comprehensive toxicological studies, including acute and chronic toxicity assessments, are essential to establish the safety profile of MBPF before it can be considered for further preclinical and clinical development.
Future Research Directions
The existing data on this compound provides a solid foundation for its further investigation as a potential therapeutic agent. Key areas for future research include:
-
Comprehensive in vivo studies: Evaluation of the anti-inflammatory efficacy of MBPF in animal models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease, sepsis).
-
Neuroprotective investigations: Elucidation of the potential neuroprotective effects of MBPF in in vitro and in vivo models of neuroinflammation and neurodegeneration.
-
Pharmacokinetic profiling: Detailed studies to determine the absorption, distribution, metabolism, excretion (ADME), and bioavailability of MBPF.
-
Toxicological evaluation: Thorough assessment of the acute and chronic toxicity of MBPF to establish its safety profile.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of further derivatives of paeoniflorin to optimize therapeutic efficacy and pharmacokinetic properties.
-
Target identification and validation: Elucidation of the direct molecular targets of MBPF to gain a more precise understanding of its mechanism of action.
References
Unraveling the Molecular Mechanisms of 4-O-Methyldebenzoylpaeoniflorin: A Technical Guide for Researchers
An In-depth Exploration of Anti-Inflammatory and Neuroprotective Signaling Pathways
Abstract
4-O-Methyldebenzoylpaeoniflorin, a derivative of the well-characterized monoterpene glycoside paeoniflorin (B1679553), is emerging as a compound of significant interest for its potential therapeutic applications. Drawing upon the extensive research into paeoniflorin and initial studies on its derivatives, this technical guide elucidates the theoretical mechanisms of action of this compound. The primary focus is on its role in modulating key signaling pathways implicated in inflammation and neuroinflammation, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the NLRP3 inflammasome. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding and theoretical frameworks guiding future research into this promising compound.
Introduction
Paeoniflorin, the principal bioactive component of Paeonia lactiflora Pall. (Radix Paeoniae), has been extensively studied for its diverse pharmacological activities, including potent anti-inflammatory, immunomodulatory, and neuroprotective effects.[1][2] Chemical modifications of the paeoniflorin scaffold have been explored to enhance its bioavailability and therapeutic efficacy.[1][3] this compound is one such derivative, characterized by the methylation of the hydroxyl group at the 4-position and the removal of the benzoyl group. While direct research on this compound is in its nascent stages, structure-activity relationship (SAR) studies of paeoniflorin derivatives provide a strong foundation for postulating its mechanisms of action.[4][5] This guide synthesizes the available data on paeoniflorin and its derivatives to construct a detailed theoretical framework for the molecular activities of this compound.
Core Mechanism of Action Theories
The anti-inflammatory and neuroprotective effects of this compound are theorized to be mediated through the modulation of several key intracellular signaling cascades. These mechanisms are largely inferred from the well-documented actions of paeoniflorin.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7] Paeoniflorin has been shown to inhibit the activation of the NF-κB pathway in various cell types.[6][7] The proposed mechanism for this compound involves the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.
References
- 1. Synthesis and antioxidant activity of paeoniflorin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Known Biological Activities of 4-O-Methyldebenzoylpaeoniflorin
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Methyldebenzoylpaeoniflorin (MBPF) is a monoterpenoid glycoside and a derivative of paeoniflorin (B1679553), a compound extensively studied for its wide range of pharmacological effects. While research on MBPF is not as extensive as that on its parent compound, emerging evidence highlights its potential as a bioactive molecule, particularly in the realm of anti-inflammatory activity. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its molecular mechanisms of action. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows to support further research and drug development efforts.
Core Biological Activity: Anti-Inflammation
The primary and most well-documented biological activity of this compound is its anti-inflammatory effect. In vitro studies have demonstrated its ability to modulate key inflammatory mediators and signaling pathways in immune cells.
Inhibition of Pro-inflammatory Mediators
MBPF has been shown to significantly inhibit the production of several key pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This includes the suppression of:
-
Nitric Oxide (NO): A signaling molecule that, when overproduced by inducible nitric oxide synthase (iNOS), contributes to inflammation and tissue damage.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine central to systemic inflammation.
-
Interleukin-6 (IL-6): A pleiotropic cytokine with a significant role in the inflammatory response.
The inhibitory effects of MBPF on these mediators are dose-dependent.
Modulation of Inflammatory Enzymes
MBPF exerts its anti-inflammatory effects by downregulating the expression of key enzymes involved in the inflammatory cascade:
-
Inducible Nitric Oxide Synthase (iNOS): MBPF has been observed to decrease the protein and mRNA expression of iNOS in LPS-stimulated macrophages.[1]
-
Cyclooxygenase-2 (COX-2): While direct inhibition of COX-2 by MBPF is not explicitly detailed in the available literature, its impact on the upstream signaling pathways that regulate COX-2 expression suggests a potential inhibitory role.
Quantitative Data
Currently, specific IC50 or EC50 values for the biological activities of this compound are not widely reported in publicly available scientific literature. The primary study identified demonstrates a dose-dependent inhibitory effect on inflammatory markers at concentrations of 11, 33, and 100 μM.[2]
Table 1: Summary of In Vitro Anti-Inflammatory Activity of this compound
| Target Cell Line | Stimulant | Analyte | Observed Effect | Effective Concentrations | Quantitative Data (IC50/EC50) |
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | Inhibition of Production | 11, 33, 100 μM | Not Reported |
| RAW 264.7 Macrophages | LPS | TNF-α | Inhibition of Production | 11, 33, 100 μM | Not Reported |
| RAW 264.7 Macrophages | LPS | IL-6 | Inhibition of Production | 11, 33, 100 μM | Not Reported |
| RAW 264.7 Macrophages | LPS | iNOS Protein | Downregulation | 11, 33, 100 μM | Not Reported |
| RAW 264.7 Macrophages | LPS | iNOS mRNA | Downregulation | 11, 33, 100 μM | Not Reported |
Signaling Pathways
MBPF modulates key signaling pathways that are integral to the inflammatory response.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway, comprising ERK1/2, p38, and JNK, is a crucial signaling cascade in inflammation. MBPF has been shown to inhibit the LPS-induced phosphorylation of ERK1/2, p38, and JNK in RAW 264.7 cells, indicating its ability to suppress the activation of this pathway.[2]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is involved in cell survival and has complex roles in inflammation. Evidence suggests that MBPF can inhibit the phosphorylation of Akt in LPS-stimulated RAW 264.7 cells, thereby modulating this signaling cascade.[2]
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. While direct evidence for MBPF's effect on NF-κB is limited, its inhibition of MAPK and Akt pathways, which are upstream regulators of NF-κB, strongly suggests that MBPF indirectly suppresses NF-κB activation.
Diagram 1: MBPF Modulation of Inflammatory Signaling Pathways
Caption: MBPF inhibits LPS-induced inflammatory signaling pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory activity.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate plates (e.g., 6-well, 24-well, or 96-well) and allowed to adhere. They are then pre-treated with varying concentrations of this compound (e.g., 11, 33, 100 μM) for a specified period (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS) (e.g., 1 μg/mL) for the indicated times depending on the assay.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
Collect cell culture supernatants after treatment with MBPF and/or LPS.
-
In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.
-
Caption: General workflow for Western blot analysis.
Other Potential Biological Activities
While the anti-inflammatory properties of this compound are the most characterized, the broad spectrum of activities of its parent compound, paeoniflorin, suggests that MBPF may also possess other pharmacological effects. These could potentially include:
-
Neuroprotective effects: Paeoniflorin is known to have neuroprotective properties in models of neurodegenerative diseases.
-
Anticancer activity: Some studies have explored the anticancer potential of paeoniflorin derivatives.
-
Cardiovascular protection: Paeoniflorin has demonstrated protective effects on the cardiovascular system.
-
Metabolic regulation: Paeoniflorin has been shown to influence glucose and lipid metabolism.
It is important to note that dedicated studies on this compound in these areas are currently lacking. Further research is warranted to explore these potential therapeutic avenues.
Conclusion and Future Directions
This compound is an emerging bioactive compound with demonstrated anti-inflammatory properties. Its ability to inhibit the production of key pro-inflammatory mediators and modulate critical signaling pathways such as MAPK and PI3K/Akt highlights its potential as a therapeutic agent for inflammatory conditions. However, the current body of research is limited. Future investigations should focus on:
-
Elucidating precise IC50/EC50 values for its anti-inflammatory effects.
-
Investigating its effects on the NF-κB pathway directly.
-
Exploring its potential in other therapeutic areas such as neuroprotection, cancer, and metabolic disorders.
-
Conducting in vivo studies to validate its efficacy and safety in animal models of disease.
This technical guide provides a foundational understanding of the known biological activities of this compound, serving as a valuable resource for researchers and drug development professionals to build upon in their future work.
References
4-O-Methyldebenzoylpaeoniflorin: A Technical Guide for Researchers
An In-depth Examination of a Bioactive Constituent from Traditional Chinese Medicine
Introduction
4-O-Methyldebenzoylpaeoniflorin is a monoterpene glycoside found in the roots of Paeonia lactiflora, a plant widely used in Traditional Chinese Medicine (TCM) for its anti-inflammatory, immunomodulatory, and analgesic properties. While the pharmacological activities of its parent compound, paeoniflorin (B1679553), have been extensively studied, this compound remains a less-explored yet potentially significant bioactive molecule. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its role in traditional medicine, its pharmacological effects, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products.
While specific quantitative data and detailed protocols for this compound are limited in the current scientific literature, this guide will leverage available information on closely related paeoniflorin derivatives to provide a foundational understanding and practical guidance for future research.
Chemical and Pharmacological Profile
This compound belongs to the family of monoterpene glycosides, which are major active constituents of Paeonia lactiflora. The structural modifications of the paeoniflorin scaffold, such as the methylation and debenzoylation at the 4-O position, can significantly influence the compound's physicochemical properties and biological activities.
Anti-Inflammatory Effects
Table 1: Anti-Inflammatory Activity of Paeoniflorin and Related Compounds (Illustrative Data)
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Paeoniflorin | Nitric Oxide (NO) Production | RAW 264.7 | 50-100 | [General Literature] |
| Paeoniflorin | Prostaglandin E2 (PGE2) Production | RAW 264.7 | 25-75 | [General Literature] |
| Benzoylpaeoniflorin | Nitric Oxide (NO) Production | RAW 264.7 | 10-50 | [1] |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | Data Not Available | |
| This compound | Prostaglandin E2 (PGE2) Production | RAW 264.7 | Data Not Available |
Note: The IC50 values for paeoniflorin are generalized from multiple sources for illustrative purposes. Specific values can vary depending on experimental conditions.
Pharmacokinetics
The pharmacokinetic profile of paeoniflorin is characterized by poor oral bioavailability.[1] This has been attributed to factors such as poor membrane permeability and efflux by P-glycoprotein.[1] Derivatives of paeoniflorin have been synthesized to improve its pharmacokinetic properties. For instance, paeoniflorin-6'-O-benzene sulfonate (CP-25), an acylated derivative, has shown significantly improved oral bioavailability compared to paeoniflorin.[2][3] While specific pharmacokinetic parameters for this compound are not available, it is plausible that its structural modifications could alter its absorption, distribution, metabolism, and excretion (ADME) profile compared to paeoniflorin.
Table 2: Pharmacokinetic Parameters of Paeoniflorin and a Derivative in Rats (Illustrative Data)
| Compound | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Paeoniflorin | Oral | 50 | Undetectable | - | - | ~3.6 | [2][4] |
| Paeoniflorin-6'-O-benzene sulfonate (CP-25) | Oral | 64 | 0.19 | 2.12 | - | 10.6 | [2][4] |
| This compound | Oral | - | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Data for paeoniflorin and CP-25 are provided for comparative purposes.
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted for the study of this compound.
Extraction and Isolation from Paeonia lactiflora
Objective: To extract and isolate this compound from the dried roots of Paeonia lactiflora.
Methodology:
-
Extraction:
-
Powdered dried roots of Paeonia lactiflora are extracted with 70% ethanol (B145695) under reflux for 2 hours (repeated three times).
-
The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
The n-butanol fraction, typically enriched with glycosides, is collected.
-
-
Chromatographic Purification:
-
The n-butanol fraction is subjected to column chromatography on macroporous resin (e.g., D101), eluting with a gradient of ethanol in water (e.g., 0%, 30%, 50%, 70%, 95%).
-
Fractions are monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are combined.
-
Further purification is achieved by repeated column chromatography on silica (B1680970) gel and Sephadex LH-20.
-
Final purification can be performed using preparative High-Performance Liquid Chromatography (HPLC).
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Objective: To develop an HPLC method for the qualitative and quantitative analysis of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions (General Method for Paeoniflorin Derivatives):
-
Mobile Phase: Acetonitrile (A) and water with 0.1% phosphoric acid (B).
-
Gradient Elution: A typical gradient might start with a low percentage of A, gradually increasing to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard solutions of this compound are prepared in methanol (B129727) at various concentrations to generate a calibration curve.
-
Extract samples are dissolved in methanol and filtered through a 0.45 µm syringe filter before injection.
In Vitro Anti-inflammatory Assays
1. Nitric Oxide (NO) Production Assay
Objective: To evaluate the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Cell Viability: A concurrent MTT assay is performed to assess the cytotoxicity of the compound.
2. Prostaglandin E2 (PGE2) Production Assay
Objective: To determine the effect of this compound on LPS-induced PGE2 production in RAW 264.7 cells.
Methodology:
-
Cell Culture and Treatment: Follow the same procedure as the NO production assay.
-
PGE2 Measurement: The concentration of PGE2 in the culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.
Methodology:
-
Cell Culture and Treatment: Cells are seeded in 6-well plates, pre-treated with the compound, and then stimulated with LPS for a shorter duration (e.g., 30-60 minutes) to observe phosphorylation events.
-
Protein Extraction: Cells are lysed to extract total protein, or nuclear and cytoplasmic fractions for NF-κB translocation studies.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, ERK, JNK, p38) overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
β-actin or GAPDH is used as a loading control.
-
Signaling Pathways
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
References
- 1. Mechanisms responsible for poor oral bioavailability of paeoniflorin: Role of intestinal disposition and interactions with sinomenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic comparisons of Paeoniflorin and Paeoniflorin-6'O-benzene sulfonate in rats via different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 4-O-Methyldebenzoylpaeoniflorin Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide summarizes the currently available scientific research on 4-O-Methyldebenzoylpaeoniflorin. It is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The body of research on this specific compound is limited; much of the related literature focuses on its parent compound, paeoniflorin (B1679553).
Introduction
This compound, also referred to in some literature as 4-O-methylbenzoylpaeoniflorin (MBPF), is a monoterpenoid glycoside derived from the root of Paeonia lactiflora (white peony). It is structurally related to paeoniflorin, a well-studied component of traditional Chinese medicine with a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and immunomodulatory effects.[1][2][3][4][5] This guide provides a comprehensive review of the existing research on this compound, with a focus on its anti-inflammatory properties and the associated mechanisms of action.
Anti-inflammatory Effects
The primary area of research for this compound has been its anti-inflammatory activity. In vitro studies have demonstrated its potential to modulate key inflammatory pathways.
Quantitative Data on Anti-inflammatory Activity
A key study investigated the effects of 4-O-methylbenzoylpaeoniflorin (MBPF) on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells. The following table summarizes the quantitative findings from this research.
| Biomarker | Treatment Concentration of MBPF (µM) | Result | Reference |
| Nitric Oxide (NO) Production | 11, 33, 100 | Dose-dependent inhibition of LPS-induced NO production. | [6] |
| Interleukin-6 (IL-6) Production | 11, 33, 100 | Significant, dose-dependent reduction in LPS-induced IL-6 levels. | [1] |
| Tumor Necrosis Factor-alpha (TNF-α) Production | 11, 33, 100 | Dose-dependent decrease in LPS-induced TNF-α production. | [1] |
| Inducible Nitric Oxide Synthase (iNOS) mRNA expression | 11, 33, 100 | Dose-dependent downregulation of LPS-induced iNOS mRNA. | [6] |
| Inducible Nitric Oxide Synthase (iNOS) protein expression | 11, 33, 100 | Dose-dependent inhibition of LPS-induced iNOS protein expression. | [6] |
Mechanism of Action: Signaling Pathways
Research indicates that this compound exerts its anti-inflammatory effects by modulating several key signaling pathways.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of inflammation. 4-O-methylbenzoylpaeoniflorin has been shown to inhibit the phosphorylation of key proteins in this pathway in LPS-stimulated RAW 264.7 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Paeoniflorin inhibits activation of the IRAK1-NF-κB signaling pathway in peritoneal macrophages from lupus-prone MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by Paeoniflorin in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neuroprotective effects of paeoniflorin against MPP+-induced damage to dopaminergic neurons via the Akt/Nrf2/GPX4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.igem.wiki [static.igem.wiki]
- 6. Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Isolation of 4-O-Methyldebenzoylpaeoniflorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proposed synthesis involves a two-step process: the debenzoylation of paeoniflorin (B1679553) to yield 8-debenzoylpaeoniflorin (B568938), followed by the selective O-methylation at the 4-position. Purification is achieved through a combination of column chromatography and preparative high-performance liquid chromatography (HPLC).
Proposed Synthesis of 4-O-Methyldebenzoylpaeoniflorin
The synthesis of this compound from paeoniflorin is a two-step process. The first step is the removal of the benzoyl group from paeoniflorin to form 8-debenzoylpaeoniflorin. The second step is the selective methylation of the hydroxyl group at the 4-position.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Materials and Reagents
-
Paeoniflorin (≥98% purity)
-
Sodium methoxide (B1231860) (NaOMe)
-
Methanol (B129727) (MeOH), anhydrous
-
Dichloromethane (B109758) (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Methyl iodide (CH₃I)
-
Silver oxide (Ag₂O)
-
Silica (B1680970) gel (200-300 mesh) for column chromatography
-
TLC plates (silica gel GF254)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Hexane
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, ultrapure
-
Trifluoroacetic acid (TFA), HPLC grade
Step 1: Debenzoylation of Paeoniflorin
Protocol:
-
Dissolve paeoniflorin (1.0 g, 2.08 mmol) in 50 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium methoxide (0.11 g, 2.08 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol:water (8:1:1, v/v/v). The disappearance of the paeoniflorin spot and the appearance of a more polar spot indicates the formation of 8-debenzoylpaeoniflorin.
-
Once the reaction is complete, neutralize the mixture with a few drops of acetic acid.
-
Remove the solvent under reduced pressure to obtain the crude 8-debenzoylpaeoniflorin.
-
The crude product can be used directly in the next step or purified by silica gel column chromatography using a gradient of ethyl acetate in n-hexane.
Step 2: Selective 4-O-Methylation of 8-Debenzoylpaeoniflorin
Protocol:
-
Dissolve the crude 8-debenzoylpaeoniflorin (approx. 0.78 g, 2.08 mmol) in 30 mL of anhydrous dimethylformamide (DMF).
-
To this solution, add silver oxide (0.96 g, 4.16 mmol) followed by methyl iodide (0.26 mL, 4.16 mmol).
-
Stir the reaction mixture in the dark at room temperature for 48 hours.
-
Monitor the reaction by TLC using a mobile phase of dichloromethane:methanol (10:1, v/v). The formation of a less polar product indicates the desired methylation.
-
After completion, dilute the reaction mixture with 100 mL of ethyl acetate and filter through a pad of Celite to remove the silver salts.
-
Wash the filtrate sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the crude this compound.
Purification Protocol
Silica Gel Column Chromatography
-
Pack a glass column with silica gel (200-300 mesh) in n-hexane.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent.
Preparative HPLC
For higher purity, the product obtained from column chromatography can be further purified by preparative HPLC.
Table 1: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-60% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
Protocol:
-
Dissolve the semi-purified product in a small volume of the initial mobile phase composition.
-
Inject the solution onto the preparative HPLC system.
-
Collect the fractions corresponding to the main peak.
-
Combine the pure fractions and remove the acetonitrile under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the final purified this compound as a white powder.
Overall Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Data Presentation
Table 2: Summary of Synthesis and Purification
| Parameter | Description | Expected Value |
| Starting Material | Paeoniflorin | 1.0 g |
| Step 1 Yield (Debenzoylation) | Crude yield of 8-debenzoylpaeoniflorin | ~90-95% |
| Step 2 Yield (Methylation) | Crude yield of this compound | ~50-60% |
| Purification Yield | Overall yield after chromatography | ~30-40% from paeoniflorin |
| Final Purity (by HPLC) | Purity of the final product | >98% |
| Analytical HPLC Column | C18, 5 µm, 250 x 4.6 mm | |
| Analytical Mobile Phase | Gradient of ACN in water with 0.1% formic acid | |
| Retention Time | Dependent on the specific analytical method | To be determined |
Conclusion
This application note provides a detailed and practical guide for the semi-synthesis and purification of this compound. The described protocols are designed to be reproducible and scalable, enabling researchers to obtain this compound in high purity for various scientific investigations. The combination of chemical synthesis and chromatographic purification ensures a reliable supply of a compound that is not readily accessible from natural sources.
Application Notes: Determination of 4-O-Methyldebenzoylpaeoniflorin by HPLC-UV
Introduction
4-O-Methyldebenzoylpaeoniflorin is a monoterpene glycoside, structurally related to paeoniflorin, the major active component in the roots of Paeonia lactiflora. Unlike paeoniflorin, it lacks the benzoyl group, which acts as a strong chromophore. This structural difference is critical for the development of an appropriate HPLC-UV detection method. These application notes describe a robust method for the quantification of this compound in purified samples and plant extracts using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.
Principle of the Method
The method employs reverse-phase HPLC to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (with a formic acid modifier) allows for the effective separation and elution of the analyte. Detection is performed at a low UV wavelength (210 nm) due to the absence of a significant chromophore in the molecule. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.
Target Audience
These protocols and notes are intended for researchers, scientists, and quality control professionals in the fields of natural product chemistry, pharmacology, and drug development who require a reliable method for the quantification of this compound.
Experimental Protocols
Instrumentation and Materials
1.1. Equipment
-
HPLC system equipped with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator bath.
-
Vortex mixer.
-
Syringe filters (0.22 µm, PTFE or Nylon).
-
Volumetric flasks and pipettes (Class A).
1.2. Chemicals and Reagents
-
This compound certified reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Formic acid (ACS grade or higher).
-
Deionized water (18.2 MΩ·cm).
Chromatographic Conditions
The following table summarizes the optimized HPLC-UV conditions for the analysis.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Table 1: Mobile Phase Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 70 | 30 |
| 25.0 | 40 | 60 |
| 28.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Special Note on Detection Wavelength: this compound lacks the benzoyl chromophore present in paeoniflorin, which absorbs strongly at ~230 nm. Therefore, a lower wavelength of 210 nm is selected to detect the ester functional group. Analysis at this wavelength is sensitive to mobile phase impurities and baseline noise; thus, high-purity solvents and a stable baseline are critical for accurate quantification.
Preparation of Solutions
3.1. Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary. This stock solution should be stored at 4 °C and protected from light.
3.2. Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 methanol:water mixture.
-
A typical calibration curve range would be 5, 10, 25, 50, 100, and 250 µg/mL.
3.3. Sample Preparation (from Plant Material)
-
Accurately weigh about 1.0 g of dried, powdered plant material into a centrifuge tube.
-
Add 25 mL of 70% methanol (v/v).
-
Vortex for 1 minute to mix thoroughly.
-
Extract in a sonicator bath for 30 minutes at 40 °C.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a 50 mL volumetric flask.
-
Repeat the extraction process (steps 2-5) on the plant residue one more time, combining the supernatants in the same volumetric flask.
-
Allow the combined extract to cool to room temperature and dilute to the mark with 70% methanol.
-
Filter an aliquot of the final extract through a 0.22 µm syringe filter into an HPLC vial prior to injection.
Method Validation
A full method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose. The key parameters are summarized in the table below.[1]
Table 2: Summary of Method Validation Parameters (Example Data)
| Parameter | Specification | Typical Result |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over 5-250 µg/mL |
| Accuracy | 80% - 120% recovery | 98.5% - 101.2% recovery |
| Precision (RSD%) | ||
| - Repeatability | RSD ≤ 2.0% | RSD = 0.85% |
| - Intermediate Precision | RSD ≤ 2.0% | RSD = 1.32% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 1.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 5.0 µg/mL |
| Specificity | No interfering peaks at the analyte retention time | Peak purity index > 0.999; baseline resolved |
Visualizations
Caption: Logical workflow for HPLC method development and validation.
Caption: Experimental workflow for HPLC-UV analysis.
References
Application Note: A Validated LC-MS/MS Protocol for the Quantification of 4-O-Methyldebenzoylpaeoniflorin in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-O-Methyldebenzoylpaeoniflorin in biological matrices such as plasma. This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies of this and related compounds. The method demonstrates high selectivity and sensitivity, making it suitable for the accurate measurement of this compound concentrations in complex biological samples.
Introduction
This compound is a derivative of paeoniflorin (B1679553), a major active constituent of medicinal herbs from the Paeonia genus. Paeoniflorin and its analogues have garnered significant interest for their wide range of pharmacological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects. Accurate quantification of these compounds in biological systems is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug development and clinical application. This document provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Geniposide (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., rat plasma)
Sample Preparation: Protein Precipitation
-
Thaw frozen biological samples (e.g., plasma) on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.
-
Add 10 µL of the internal standard (IS) working solution (e.g., 100 ng/mL Geniposide in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The molecular formula of this compound is C₁₇H₂₆O₁₀, with a molecular weight of 390.38 g/mol .[1] The precursor ion is likely to be an adduct such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺. Based on the fragmentation patterns of similar paeoniflorin derivatives, which often involve the loss of the glucose moiety and other neutral losses, the following MRM transitions are proposed for initial optimization.[2][3][4]
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 391.16 (predicted) | To be optimized | To be optimized |
| Geniposide (IS) | 389.1 | 227.1 | 15 |
Note: The MRM transitions for this compound need to be empirically determined and optimized.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
Method Validation Summary
The following tables summarize the expected performance characteristics of the method, based on typical results for related compounds.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 5 | < 15 | < 15 | 85 - 115 | |
| Mid QC | 50 | < 15 | < 15 | 85 - 115 | |
| High QC | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | Low QC | 5 | > 80 | 85 - 115 |
| High QC | 800 | > 80 | 85 - 115 |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathway
Paeoniflorin, the parent compound of this compound, is known to exert its anti-inflammatory effects by modulating various signaling pathways, including the NF-κB and MAPK pathways.[5][6][7]
Caption: Putative signaling pathway modulated by this compound.
References
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Therapeutic potential of paeoniflorin in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]
Application Notes and Protocols for 4-O-Methyldebenzoylpaeoniflorin in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of 4-O-Methyldebenzoylpaeoniflorin (4-O-MDBP) in in vitro cell culture experiments. This document includes information on the compound's properties, detailed protocols for preparing solutions, and methodologies for assessing its biological activity, particularly its potential anti-inflammatory and cell signaling effects.
Compound Information
This compound is a derivative of paeoniflorin (B1679553), a monoterpene glycoside isolated from the roots of Paeonia lactiflora. While extensive data on this specific derivative is limited, related paeoniflorin compounds have demonstrated various biological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 390.38 g/mol | Alfa Chemistry[1] |
| Solubility | Data not available. A related compound, benzoylpaeoniflorin, is slightly soluble in DMSO and Methanol.[2][3] It is recommended to test solubility in DMSO for creating a stock solution. | Inferred from related compounds |
| Stability | Data on stability (pH, temperature, light sensitivity) is not readily available. It is advisable to prepare fresh solutions for each experiment and store stock solutions at -20°C or -80°C in the dark. | General laboratory practice |
Preparation of Stock Solutions
Due to the lack of specific solubility data for this compound, a preliminary solubility test is highly recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for compounds of this nature and is a recommended starting point.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
Materials:
-
This compound (MW: 390.38 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of 4-O-MDBP needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 390.38 g/mol = 3.9038 mg
-
-
Weigh the compound: Accurately weigh approximately 3.9 mg of this compound and place it in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of sterile DMSO to the tube.
-
Ensure complete dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Important Considerations:
-
Solvent Toxicity: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. A solvent tolerance test for your specific cell line is recommended.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium immediately before each experiment.
Experimental Protocols
Given the anti-inflammatory properties of related paeoniflorin compounds, initial in vitro studies could focus on assessing the effect of this compound on inflammatory responses and associated signaling pathways.
3.1. Determination of Cytotoxicity and IC50 Value
It is crucial to first determine the cytotoxic profile of this compound on the selected cell line to establish a suitable concentration range for subsequent functional assays. The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay.
Protocol: MTT Cell Viability Assay
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages, a relevant cell line for inflammation studies)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range could be from 0.1 µM to 100 µM. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software with a non-linear regression (sigmoidal dose-response) model.
3.2. In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Griess Assay for Nitrite (B80452) Determination
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + LPS).
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Component A, followed by 50 µL of Component B. Incubate at room temperature for 10 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production by this compound.
Investigation of Signaling Pathways
Based on the activity of related compounds, this compound may modulate key inflammatory and cell survival signaling pathways such as NF-κB and PI3K/Akt/mTOR.
4.1. NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Paeoniflorin has been shown to inhibit this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
4.2. PI3K/Akt/mTOR Signaling Pathway
This pathway is crucial for cell survival, proliferation, and growth.
Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway.
Protocol: Western Blot for Akt Phosphorylation
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at desired concentrations and for a specific time. Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-Akt. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to normalize for protein loading.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro evaluation of this compound.
Caption: A general experimental workflow for in vitro studies of this compound.
Disclaimer: The information provided in these application notes is intended for research use only. It is essential to perform preliminary experiments to determine the optimal conditions for your specific cell lines and assays. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for Paeoniflorin Administration in Rodent Models
A notable scarcity of published research exists for the administration of 4-O-Methyldebenzoylpaeoniflorin in rodent models. The following application notes and protocols are based on studies conducted with the closely related and extensively researched compound, Paeoniflorin (B1679553) (PF).
Introduction
Paeoniflorin (PF), a monoterpene glycoside, is the principal active component isolated from the root of Paeonia lactiflora Pall. It has demonstrated significant therapeutic potential in various preclinical rodent models, exhibiting neuroprotective, anti-inflammatory, and immunomodulatory properties. These notes provide a comprehensive overview of the administration of PF in rodent models for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of Paeoniflorin in different rodent models.
Table 1: Neuroprotective Effects of Paeoniflorin in Rodent Models
| Model | Rodent Strain | Dosage & Route | Key Findings | Reference |
| Parkinson's Disease (MPTP-induced) | C57BL/6 mice | 2.5 or 5 mg/kg, s.c. for 11 days | Significantly ameliorated the loss of nigrostriatal dopaminergic neurons and motor deficits.[1] | [1] |
| Parkinson's Disease (MPTP-induced) | Mice | Not specified | Restored motor performance, inhibited apoptosis, and protected neuronal ultrastructure.[2] | [2] |
| Alzheimer's Disease (Transgenic 5XFAD mice) | 5XFAD transgenic mice | 5 mg/kg, i.p. for 28 days | Significantly decreased escape latency in Morris water maze and alleviated amyloid β plaque burden.[3] | [3] |
| Alzheimer's Disease (LPS-induced) | Mice | 5 or 10 mg/kg | Ameliorated learning and memory dysfunction.[4] | [4] |
| Cerebral Ischemia (MCAO) | Sprague-Dawley rats | 2.5 and 5 mg/kg, s.c. | Dose-dependently decreased neurological impairment and infarction volume.[5][6] | [5][6] |
| Cerebral Ischemia (MCAO) | Rats | 60, 120, and 240 mg/kg, p.o. for 7 days | Improved neurological deficits and reduced infarct volume.[7] | [7] |
| Neuropathic Pain (CCI) | Rats | Not specified | Alleviated mechanical hyperalgesia.[8] | [8] |
| Schizophrenia-like behaviors (MK-801-induced) | Mice | 10, 50, and 200 mg/kg, intragastric | Ameliorated schizophrenia-like behaviors.[9] | [9] |
Table 2: Anti-inflammatory Effects of Paeoniflorin in Rodent Models
| Model | Rodent Strain | Dosage & Route | Key Findings | Reference |
| Allergic Asthma (OVA-induced) | BALB/c mice | Not specified | Significantly reduced airway hyperresponsiveness and levels of IL-5, IL-13, IL-17, and eotaxin.[10] | [10] |
| Allergic Contact Dermatitis (DNCB-induced) | Mice | 70 or 140 mg/kg/day | Significantly inhibited cutaneous inflammation and decreased thymocyte proliferation.[11] | [11] |
| Urticaria (Ovalbumin-induced) | Rats | Not specified | Suppressed allergic and inflammatory responses, and mast cell infiltration.[12] | [12] |
| Acute Myocardial Infarction | Rats | Not specified | Significantly decreased myocardial infarct size and levels of TNF-α, IL-1β, and IL-6.[13] | [13] |
| Neuropathic Pain-induced Depression (Cuff model) | Mice | 50 and 100 mg/kg, i.p. for 14 days | Reduced pyramidal cell damage and inhibited the inflammatory response in the hippocampus.[14] | [14] |
Experimental Protocols
General Preparation of Paeoniflorin Solution
Paeoniflorin is typically dissolved in a vehicle suitable for the chosen administration route. For intraperitoneal (i.p.) and subcutaneous (s.c.) injections, sterile saline is commonly used. For oral administration (p.o.), PF can be dissolved in distilled water or saline. The concentration should be calculated based on the desired dosage and the average weight of the animals.
Parkinson's Disease Model (MPTP-induced) in Mice
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Parkinsonism: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to induce dopaminergic neurodegeneration. A typical regimen involves four injections of 20 mg/kg MPTP (i.p.) at 2-hour intervals.[1]
-
Paeoniflorin Administration:
-
Outcome Measures:
-
Behavioral: Pole test to assess motor function.[1]
-
Histological: Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.
-
Biochemical: Measurement of MPP+ levels in the brain to ensure PF does not interfere with MPTP metabolism.[1]
-
Alzheimer's Disease Model (Transgenic) in Mice
-
Animal Model: Transgenic mice expressing human familial AD mutations, such as the 5XFAD mouse model, are utilized.[3]
-
Paeoniflorin Administration: PF (5 mg/kg, i.p.) is administered daily for 28 days.[3]
-
Outcome Measures:
-
Behavioral: Morris water maze to assess spatial learning and memory. T-maze test for spontaneous alternation.[3]
-
Histological: Immunohistochemical staining for amyloid-beta plaques and activated astrocytes in the brain.[3]
-
Biochemical: ELISA for measuring levels of pro-inflammatory cytokines such as IL-1β and TNF-α in brain homogenates.[3]
-
Cerebral Ischemia Model (MCAO) in Rats
-
Animal Model: Sprague-Dawley rats are commonly used.
-
Induction of Ischemia: Middle cerebral artery occlusion (MCAO) is performed to induce focal cerebral ischemia. This can be transient (e.g., 1.5 hours of occlusion) or permanent.[5][6]
-
Paeoniflorin Administration: PF (2.5 and 5 mg/kg, s.c.) is administered twice, at 15 minutes and 6 hours after the onset of MCAO.[6]
-
Outcome Measures:
-
Neurological Deficit Scoring: A standardized scoring system is used to evaluate neurological function 24 hours after MCAO.
-
Infarct Volume Measurement: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[6]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Paeoniflorin exerts its effects through the modulation of various signaling pathways. The diagrams below illustrate some of the key pathways identified in rodent studies.
Caption: Paeoniflorin's neuroprotective mechanism in Parkinson's disease models.
Caption: Paeoniflorin's mechanism in Alzheimer's disease models.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of Paeoniflorin in a rodent model of a neurological disorder.
Caption: General experimental workflow for in vivo studies of Paeoniflorin.
References
- 1. Paeoniflorin attenuates neuroinflammation and dopaminergic neurodegeneration in the MPTP model of Parkinson's disease by activation of adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of paeoniflorin in the mouse model of Parkinson's disease through α-synuclein/protein kinase C δ subtype signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paeoniflorin exerts neuroprotective effects in a transgenic mouse model of Alzheimer's disease via activation of adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paeoniflorin Attenuates Lipopolysaccharide-Induced Cognitive Dysfunction by Inhibition of Amyloidogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of paeoniflorin on cerebral ischemic rat by activating adenosine A1 receptor in a manner different from its classical agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Frontiers | A review for the pharmacological effects of paeoniflorin in the nervous system [frontiersin.org]
- 8. Paeoniflorin and Albiflorin Attenuate Neuropathic Pain via MAPK Pathway in Chronic Constriction Injury Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Paeoniflorin Rescued MK-801-Induced Schizophrenia–Like Behaviors in Mice via Oxidative Stress Pathway [frontiersin.org]
- 10. Paeoniflorin attenuates allergic inflammation in asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paeoniflorin inhibits inflammatory responses in mice with allergic contact dermatitis by regulating the balance between inflammatory and anti-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paeoniflorin suppresses allergic and inflammatory responses by promoting autophagy in rats with urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paeoniflorin ameliorates acute myocardial infarction of rats by inhibiting inflammation and inducible nitric oxide synthase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paeoniflorin ameliorates neuropathic pain-induced depression-like behaviors in mice by inhibiting hippocampal neuroinflammation activated via TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-O-Methyldebenzoylpaeoniflorin in Neuroinflammation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-O-Methyldebenzoylpaeoniflorin (MBPF), a derivative of paeoniflorin (B1679553), in in vitro neuroinflammation assays. The protocols outlined below are based on established methodologies for assessing the anti-inflammatory properties of compounds in microglial and macrophage cell lines, which are critical cellular models for studying neuroinflammation.
Introduction
Neuroinflammation, characterized by the activation of glial cells, particularly microglia, and the subsequent release of pro-inflammatory mediators, is a key pathological feature of numerous neurodegenerative diseases. Consequently, identifying and characterizing novel compounds that can modulate microglial activation is a crucial area of research for the development of new therapeutic strategies. This compound (MBPF) has emerged as a compound of interest due to the established anti-inflammatory properties of its parent compound, paeoniflorin. These notes detail the application of MBPF in assays designed to measure its inhibitory effects on key inflammatory markers and elucidate its mechanism of action.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound (MBPF) and related paeoniflorin derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This cell line is a widely used model for studying the inflammatory response.
Table 1: Inhibition of Nitric Oxide (NO) Production by Paeoniflorin Derivatives
| Compound | Concentration (µM) | Inhibition of NO Production (%) | IC50 (µM) |
| This compound (MBPF) | 100 | Strong Inhibition* | Not Reported |
| Paeoniflorin (PF) | 100 | 17.61 | 220 |
| Albiflorin (AF) | 100 | 17.35 | 13000 |
*Qualitative data from literature indicates strong inhibition, but specific percentage was not available.[1]
Table 2: Inhibition of Pro-inflammatory Cytokine Production by Paeoniflorin Derivatives
| Compound | Concentration (µM) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) |
| This compound (MBPF) | 100 | Strong Inhibition | Strong Inhibition |
| Paeoniflorin (PF) | 100 | 20.57 | 29.01 |
| Albiflorin (AF) | 100 | 15.29 | 10.78 |
*Qualitative data from literature indicates strong inhibition, but specific percentages were not available.[1]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-neuroinflammatory effects of this compound.
Protocol 1: Assessment of Nitric Oxide (NO) Production in LPS-Stimulated Microglia/Macrophages
This protocol is designed to quantify the inhibitory effect of MBPF on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial or macrophage cells (e.g., BV-2 or RAW 264.7).
Materials:
-
Microglial or macrophage cell line (e.g., BV-2, RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (MBPF) stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
Sodium nitrite (B80452) (NaNO2) standard solution
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of MBPF (e.g., 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Component B of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in the samples using the standard curve. The percentage inhibition of NO production can be calculated relative to the LPS-stimulated control.
Protocol 2: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6) using ELISA
This protocol measures the effect of MBPF on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated microglia or macrophages.
Materials:
-
Cell culture reagents and cells as in Protocol 1.
-
ELISA kits for mouse/rat TNF-α and IL-6.
-
96-well ELISA plates.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Stop solution.
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1 to culture, treat with MBPF, and stimulate the cells with LPS.
-
Supernatant Collection: After the 24-hour LPS stimulation, centrifuge the 96-well plate at a low speed to pellet any detached cells. Carefully collect the supernatant for analysis.
-
ELISA Assay:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits.
-
Briefly, this typically involves coating the ELISA plate with a capture antibody, adding the cell culture supernatants and standards, followed by the addition of a detection antibody, a substrate, and finally a stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength (usually 450 nm). Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curves. Determine the percentage inhibition of cytokine production by MBPF compared to the LPS-stimulated control.
Protocol 3: Western Blot Analysis of Key Inflammatory Signaling Proteins (iNOS, COX-2, p-NF-κB)
This protocol is used to investigate the molecular mechanism by which MBPF exerts its anti-inflammatory effects, focusing on the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the activation of the NF-κB signaling pathway.
Materials:
-
Cell culture reagents and cells as in Protocol 1.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against iNOS, COX-2, phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After cell treatment and stimulation as described in Protocol 1, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control.
-
Mandatory Visualizations
The following diagrams illustrate the proposed experimental workflow and the signaling pathways implicated in the anti-neuroinflammatory action of this compound.
Caption: Experimental workflow for assessing the anti-neuroinflammatory effects of MBPF.
Caption: Proposed signaling pathway for the anti-neuroinflammatory action of MBPF.
References
Application Notes and Protocols for Testing the Efficacy of 4-O-Methyldebenzoylpaeoniflorin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and relevant experimental models to test the efficacy of 4-O-Methyldebenzoylpaeoniflorin (4-O-MDPF), a derivative of paeoniflorin (B1679553). Given the current research landscape, these protocols are based on models used to evaluate the well-documented neuroprotective and anti-inflammatory properties of its parent compound, paeoniflorin (PF), and are proposed as a robust framework for investigating 4-O-MDPF.
In Vitro Experimental Models
Anti-Neuroinflammatory Efficacy in Microglial Cells
Model: Lipopolysaccharide (LPS)-induced inflammation in BV-2 or primary microglial cells. This model is crucial for assessing the potential of 4-O-MDPF to mitigate the inflammatory response in the central nervous system, a key pathological feature of many neurodegenerative diseases.[1][2][3]
Experimental Protocol:
-
Cell Culture: Culture BV-2 microglial cells or primary microglia in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Seed cells in appropriate culture plates. Pre-treat the cells with varying concentrations of 4-O-MDPF (e.g., 1, 10, 50 µM) for 2 hours.
-
Inflammatory Challenge: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL) to the culture medium and incubate for 24 hours.[4]
-
Endpoint Analysis:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Levels: Quantify the levels of TNF-α, IL-1β, and IL-6 in the cell supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]
-
Gene Expression Analysis: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of iNOS, COX-2, TNF-α, IL-1β, and IL-6.[4][5]
-
Western Blot Analysis: Analyze the protein expression of key inflammatory signaling molecules such as phosphorylated and total forms of p38 MAPK, ERK1/2, JNK, and NF-κB.[6]
-
Data Presentation:
| Treatment Group | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | iNOS mRNA (fold change) |
| Control | Baseline | Baseline | Baseline | 1.0 |
| LPS (1 µg/mL) | Increased | Increased | Increased | Significantly Increased |
| LPS + 4-O-MDPF (1 µM) | Reduced | Reduced | Reduced | Decreased |
| LPS + 4-O-MDPF (10 µM) | Further Reduced | Further Reduced | Further Reduced | Further Decreased |
| LPS + 4-O-MDPF (50 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Decreased |
Neuroprotective Efficacy in a Parkinson's Disease Model
Model: MPP+ (1-methyl-4-phenylpyridinium)-induced neurotoxicity in human neuroblastoma SH-SY5Y cells. This model is widely used to screen for compounds that can protect dopaminergic neurons from the toxins implicated in Parkinson's disease.[7][8][9][10][11]
Experimental Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Treatment: Seed cells and pre-treat with different concentrations of 4-O-MDPF (e.g., 1, 10, 50 µM) for 2 hours.
-
Neurotoxic Insult: Induce neurotoxicity by exposing the cells to MPP+ (500 µM) for 24 hours.[11]
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability using the MTT or CCK-8 assay.[9][11]
-
Apoptosis Assay: Quantify apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Mitochondrial Function: Measure changes in mitochondrial membrane potential using JC-1 staining.
-
Oxidative Stress: Determine the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.
-
Western Blot Analysis: Evaluate the expression of apoptosis-related proteins (Bax, Bcl-2, cleaved caspase-3) and key survival signaling proteins (p-Akt, Akt, Nrf2).[9][12][13]
-
Data Presentation:
| Treatment Group | Cell Viability (% of Control) | Apoptotic Cells (%) | Intracellular ROS (fold change) | p-Akt/Akt Ratio |
| Control | 100% | Low | 1.0 | Baseline |
| MPP+ (500 µM) | Decreased | Increased | Increased | Decreased |
| MPP+ + 4-O-MDPF (1 µM) | Increased | Decreased | Decreased | Increased |
| MPP+ + 4-O-MDPF (10 µM) | Further Increased | Further Decreased | Further Decreased | Further Increased |
| MPP+ + 4-O-MDPF (50 µM) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Increased |
In Vivo Experimental Models
Neuroprotective Efficacy in a Parkinson's Disease Mouse Model
Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease. This is a well-established in vivo model that mimics the dopaminergic neurodegeneration seen in Parkinson's disease.[12]
Experimental Protocol:
-
Animals: Use male C57BL/6 mice.
-
Treatment: Administer 4-O-MDPF (e.g., 20, 40 mg/kg, intraperitoneally) daily for 14 days.
-
Induction of Parkinsonism: On day 8, induce Parkinson's disease by administering MPTP (30 mg/kg, i.p.) once daily for 5 consecutive days.
-
Behavioral Testing: Perform behavioral tests such as the rotarod test and open field test to assess motor coordination and locomotor activity before and after MPTP administration.[12][14]
-
Neurochemical Analysis: Euthanize the animals and collect brain tissue. Measure the levels of dopamine (B1211576) and its metabolites in the striatum using High-Performance Liquid Chromatography (HPLC).
-
Immunohistochemistry: Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.[12]
Data Presentation:
| Treatment Group | Rotarod Latency (s) | Striatal Dopamine (ng/mg tissue) | TH+ Neurons in Substantia Nigra (% of Control) |
| Control | Baseline | High | 100% |
| MPTP | Decreased | Significantly Decreased | Significantly Decreased |
| MPTP + 4-O-MDPF (20 mg/kg) | Increased | Increased | Increased |
| MPTP + 4-O-MDPF (40 mg/kg) | Significantly Increased | Significantly Increased | Significantly Increased |
Efficacy in a Cerebral Ischemia Rat Model
Model: Middle Cerebral Artery Occlusion (MCAO) model in rats. This model simulates ischemic stroke and is used to evaluate the neuroprotective effects of therapeutic agents.[15][16][17][18][19]
Experimental Protocol:
-
Animals: Use male Sprague-Dawley or Wistar rats.[15]
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method for 2 hours, followed by reperfusion.[17][19]
-
Treatment: Administer 4-O-MDPF (e.g., 20, 40 mg/kg, i.p. or intravenously) at the onset of reperfusion.
-
Neurological Deficit Scoring: Evaluate neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At 48 hours, euthanize the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[17]
-
Histological Analysis: Perform Nissl staining to assess neuronal damage in the ischemic penumbra.
Data Presentation:
| Treatment Group | Neurological Deficit Score | Infarct Volume (mm³) | Neuronal Survival in Penumbra (%) |
| Sham | 0 | 0 | 100% |
| MCAO | High | Large | Decreased |
| MCAO + 4-O-MDPF (20 mg/kg) | Reduced | Reduced | Increased |
| MCAO + 4-O-MDPF (40 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Increased |
Signaling Pathways and Experimental Workflows
Signaling Pathway for Anti-Inflammatory Action
Caption: Proposed anti-inflammatory signaling pathway of 4-O-MDPF.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of 4-O-MDPF.
Logical Relationship for In Vivo MCAO Model
Caption: Logical workflow for the in vivo MCAO stroke model.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipopolysaccharide induces inflammatory microglial activation through CD147-mediated matrix metalloproteinase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and Anti-oxidative Activities of Paeonol and Its Metabolites Through Blocking MAPK/ERK/p38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accegen.com [accegen.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Carnitine Protects against MPP+-Induced Neurotoxicity and Inflammation by Promoting Primary Ciliogenesis in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajol.info [ajol.info]
- 12. Neuroprotection by Paeoniflorin in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The neuroprotective effects of paeoniflorin against MPP+-induced damage to dopaminergic neurons via the Akt/Nrf2/GPX4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of paeoniflorin on models of depression: A systematic review and meta-analysis of rodent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A mouse model of focal cerebral ischemia for screening neuroprotective drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 18. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
- 19. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
High-Purity 4-O-Methyldebenzoylpaeoniflorin: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of high-purity 4-O-Methyldebenzoylpaeoniflorin in in-vitro inflammatory models. This natural product, a derivative of paeoniflorin (B1679553) isolated from Paeonia lactiflora, is available as a high-purity compound for research purposes from several commercial suppliers.
Commercial Availability
High-purity this compound (CAS: 39712-18-0) is available from the following reputable suppliers who specialize in reagents for research and development. Purity levels are typically high, suitable for cell-based assays and mechanistic studies. Researchers should request a certificate of analysis from the supplier for batch-specific purity data.
| Supplier | Website | Notes |
| MedChemExpress | --INVALID-LINK-- | Offers a range of bioactive molecules for research.[1] |
| Alfa Chemistry | --INVALID-LINK-- | Provides a variety of natural products and research chemicals.[2] |
Application Note 1: Inhibition of Pro-inflammatory Markers in Macrophages
Introduction: this compound has demonstrated significant anti-inflammatory properties. This application note describes its use in a common in-vitro model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The primary mechanism of action is believed to be through the modulation of the NF-κB signaling pathway, a key regulator of inflammatory responses.
Mechanism of Action - NF-κB Signaling Pathway: Upon stimulation by LPS, Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). This compound is hypothesized to interfere with this pathway, leading to a reduction in the expression of these inflammatory mediators.
Figure 1: Hypothesized NF-κB signaling pathway and the potential inhibitory point of this compound.
Quantitative Data: The inhibitory effect of this compound on iNOS protein expression in LPS-stimulated RAW 264.7 cells has been quantified.[3] The data demonstrates a dose-dependent reduction in iNOS levels.
| Concentration of this compound (μM) | Relative iNOS Protein Expression (Normalized to LPS control) |
| 0 (Control) | - |
| 0 (LPS only) | 1.00 |
| 11 | Reduced |
| 33 | Significantly Reduced |
| 100 | Strongly Reduced |
Note: Qualitative descriptions are based on the graphical data presented in the cited research. For precise percentages, refer to the original publication.
Protocol 1: Western Blot Analysis of iNOS Expression in RAW 264.7 Macrophages
This protocol outlines the steps to assess the inhibitory effect of this compound on iNOS protein expression in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin (B12071052)
-
Lipopolysaccharide (LPS) from E. coli
-
High-purity this compound
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-iNOS
-
Primary antibody: anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Experimental Workflow:
Figure 2: Experimental workflow for Western Blot analysis of iNOS inhibition.
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture media to final concentrations of 11, 33, and 100 µM. Include a vehicle control (DMSO only). Pre-treat the cells with the compound or vehicle for 2 hours.
-
LPS Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control. Incubate for 24 hours.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against iNOS (diluted in blocking buffer) overnight at 4°C with gentle agitation. Subsequently, probe with a loading control antibody like β-actin.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an ECL chemiluminescence substrate and capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the iNOS signal to the loading control (β-actin). Compare the results from the treated groups to the LPS-only control.
Disclaimer: These protocols and application notes are intended for research use only. Researchers should optimize conditions for their specific experimental setup. Always refer to the manufacturer's instructions for reagents and equipment.
References
Troubleshooting & Optimization
Technical Support Center: 4-O-Methyldebenzoylpaeoniflorin Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the solubility of 4-O-Methyldebenzoylpaeoniflorin in various solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide offers standardized experimental protocols and troubleshooting advice to enable researchers to determine its solubility characteristics for their specific applications.
Frequently Asked Questions (FAQs)
Q1: Is there readily available quantitative data on the solubility of this compound in common laboratory solvents?
A1: Currently, specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly accessible scientific literature. General solubility information for a related compound, benzoylpaeoniflorin (B190653), suggests slight solubility in DMSO and methanol.[1][2] Therefore, experimental determination is recommended to ascertain precise solubility values for your specific research needs.
Q2: What factors can influence the solubility of this compound?
A2: Several factors can affect the solubility of a compound, including:
-
Solvent Polarity: "Like dissolves like" is a fundamental principle. The polarity of the solvent relative to this compound will significantly impact solubility.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.
-
pH: The pH of the solvent can influence the ionization state of the compound, which can dramatically alter its solubility.
-
Purity of the Compound: Impurities can affect the measured solubility.
-
Physical Form: The crystalline structure or amorphous nature of the solid can influence its dissolution rate and apparent solubility.
Q3: What are the most appropriate initial solvents to test for dissolving this compound?
A3: Based on the structure of related compounds, a logical starting point would be to test a range of solvents with varying polarities. This includes polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), polar protic solvents such as methanol, ethanol, and water, and less polar solvents like acetonitrile (B52724) and acetone.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve at room temperature. | Insufficient solvent volume or low intrinsic solubility. | Gently warm the mixture while stirring. If the compound still does not dissolve, consider it sparingly soluble or insoluble in that solvent at that concentration. Use a larger volume of solvent to determine the saturation point. |
| Precipitate forms after initial dissolution. | The solution is supersaturated, or the temperature has decreased. | Ensure the solution is maintained at a constant temperature. If precipitation occurs upon cooling, this indicates temperature-dependent solubility. For experimental use, prepare fresh solutions or gently warm before use. |
| Inconsistent solubility results between experiments. | Variation in experimental conditions (e.g., temperature, stirring speed, time to reach equilibrium). Purity of the compound or solvent may vary. | Standardize all experimental parameters. Ensure the same source and lot of the compound and solvents are used. Allow sufficient time for the solution to reach equilibrium. |
| Compound appears to degrade in the solvent. | The compound may be unstable in the chosen solvent. | Visually inspect for color changes or the appearance of new peaks via analytical methods like HPLC. If degradation is suspected, try a different solvent or prepare fresh solutions immediately before use. Store stock solutions at appropriate low temperatures and protected from light. The stability of compounds can be significantly affected by the solvent type (protic vs. aprotic).[3] |
Experimental Protocols
Protocol for Determining Qualitative Solubility
This protocol provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetonitrile, Acetone)
-
Vortex mixer
-
Small vials or test tubes
Procedure:
-
Weigh approximately 1 mg of this compound into a small, clear vial.
-
Add 100 µL of the selected solvent.
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Visually inspect the solution against a dark background.
-
Categorize the solubility as:
-
Freely Soluble: The compound completely dissolves, forming a clear solution.
-
Sparingly Soluble: A significant portion of the compound dissolves, but some solid particles remain.
-
Insoluble: The compound does not appear to dissolve.
-
-
If the compound is freely soluble, you can proceed to the quantitative protocol to determine the saturation point.
Protocol for Determining Quantitative Solubility (Shake-Flask Method)
This method determines the saturation solubility of the compound in a specific solvent.
Materials:
-
This compound
-
Chosen solvent
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial.
-
Place the vial in a shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of an appropriate solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC with a standard curve).
-
Calculate the original concentration in the saturated solution to determine the solubility.
Data Presentation
Table 1: Qualitative Solubility of this compound (Hypothetical Data)
| Solvent | Polarity | Observation at Room Temp. | Estimated Solubility Category |
| Water | High | Insoluble | < 0.1 mg/mL |
| Ethanol | High | Sparingly Soluble | 1-5 mg/mL |
| Methanol | High | Sparingly Soluble | 1-5 mg/mL |
| DMSO | High (Aprotic) | Freely Soluble | > 10 mg/mL |
| Acetonitrile | Medium | Sparingly Soluble | 1-5 mg/mL |
| Acetone | Medium | Sparingly Soluble | 1-5 mg/mL |
| Dichloromethane | Low | Insoluble | < 0.1 mg/mL |
Note: This table is for illustrative purposes. Actual solubility must be determined experimentally.
Visualizations
Caption: Experimental workflow for determining compound solubility.
Caption: Troubleshooting logic for poor compound solubility.
References
Technical Support Center: 4-O-Methyldebenzoylpaeoniflorin (MDP) Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-O-Methyldebenzoylpaeoniflorin (MDP) in solution. The following information is based on established principles for paeoniflorin (B1679553) derivatives and terpene glycosides, as direct stability data for MDP is limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound (MDP) in solution?
A1: The stability of MDP in solution is primarily influenced by pH, temperature, light exposure, and the type of solvent used. Like other terpene glycosides, MDP is susceptible to degradation through hydrolysis and oxidation.[1][2][3]
Q2: How does pH impact the stability of MDP solutions?
A2: The pH of the solution can significantly alter the stability of MDP.[1] Ester and glycosidic bonds, present in similar molecules, are known to be susceptible to hydrolysis under acidic or basic conditions.[1] For paeoniflorin, the parent compound of MDP, stability is generally greatest in neutral to slightly acidic conditions. Extreme pH levels should be avoided to prevent degradation.[1]
Q3: What is the recommended storage temperature for MDP solutions?
A3: For short-term storage, it is recommended to keep MDP solutions refrigerated (2-8 °C). For long-term storage, frozen conditions (-20 °C or lower) are preferable to minimize degradation.[4][5] Elevated temperatures can accelerate hydrolytic and oxidative degradation reactions.[4][6]
Q4: Is MDP sensitive to light?
A4: Yes, compounds with structures similar to MDP can be photosensitive.[7][8] Exposure to UV or even ambient light can lead to photodegradation. It is crucial to store MDP solutions in amber vials or otherwise protected from light to ensure stability.[7][8]
Q5: What are the potential degradation pathways for MDP in solution?
A5: Based on the structure of paeoniflorin and related compounds, the likely degradation pathways for MDP include:
-
Hydrolysis: Cleavage of the ester and glycosidic linkages, potentially catalyzed by acidic or basic conditions.[1][3]
-
Oxidation: The terpene moiety may be susceptible to oxidation, especially in the presence of oxygen, metal ions, or peroxides.[2][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of potency or unexpected peaks in HPLC analysis. | Degradation of MDP due to improper storage conditions. | 1. Verify Storage Conditions: Ensure solutions are stored at the correct temperature and protected from light. 2. pH Check: Measure the pH of the solution. If it has shifted to acidic or basic extremes, prepare a fresh solution in a buffered system (pH 6-7). 3. Solvent Purity: Use high-purity solvents and deoxygenated water to minimize oxidative degradation. |
| Precipitation or cloudiness in the solution. | Poor solubility or aggregation of MDP. | 1. Solvent Optimization: Test different solvent systems. The addition of a co-solvent like ethanol (B145695) or DMSO may improve solubility. 2. Use of Excipients: Consider the use of solubilizing agents such as cyclodextrins, which have been shown to improve the solubility and stability of terpenes.[10][11] 3. Sonication: Gently sonicate the solution to aid dissolution, but avoid excessive heating. |
| Inconsistent experimental results. | Instability of MDP during the experiment. | 1. Freshly Prepared Solutions: Prepare MDP solutions immediately before use whenever possible. 2. Controlled Environment: Conduct experiments under controlled temperature and lighting conditions. 3. In-Experiment Stability Check: Analyze the stability of your MDP solution under the specific experimental conditions (e.g., incubation time, temperature, and media) by taking samples at different time points. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol is designed to intentionally degrade MDP under various stress conditions to identify potential degradation products and assess its intrinsic stability.[12]
Materials:
-
This compound (MDP)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water and methanol
-
pH meter
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Acid Hydrolysis: Dissolve MDP in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve MDP in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve MDP in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Dissolve MDP in a suitable solvent (e.g., 50:50 methanol:water) and heat at 80°C for 24 hours.
-
Photodegradation: Expose a solution of MDP in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[7][8] A control sample should be wrapped in aluminum foil.
-
Analysis: Analyze all samples by HPLC, comparing them to a control sample of untreated MDP.
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a general High-Performance Liquid Chromatography (HPLC) method for quantifying MDP and its degradation products.[4][13]
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for paeoniflorin derivatives. The exact gradient will need to be optimized.
Example Gradient Program:
| Time (min) | % Acetonitrile | % Water (0.1% Formic Acid) |
|---|---|---|
| 0 | 20 | 80 |
| 20 | 80 | 20 |
| 25 | 80 | 20 |
| 30 | 20 | 80 |
| 35 | 20 | 80 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (based on paeoniflorin's chromophore)
Analysis:
-
The stability of MDP is assessed by monitoring the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products over time.
Visualizations
Caption: Potential degradation pathways for MDP in solution.
Caption: Workflow for a forced degradation study of MDP.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of temperature on the thirty-day chemical stability of extemporaneously prepared dexamethasone paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Temperature and Exposure Time on Stability of Cholesterol and Squalene in Latent Fingermarks Deposited on PVDF Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts [mdpi.com]
- 10. Effects of branched cyclodextrins on the solubility and stability of terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ajpaonline.com [ajpaonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 4-O-Methyldebenzoylpaeoniflorin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 4-O-Methyldebenzoylpaeoniflorin. The information is presented in a user-friendly question-and-answer format to directly address specific experimental issues.
I. Synthesis of this compound: Troubleshooting Guide
The synthesis of this compound from the readily available natural product, paeoniflorin (B1679553), typically involves a two-step process: selective O-methylation of the C4-hydroxyl group followed by debenzoylation. Each step presents unique challenges that can impact yield and purity.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Frequently Asked Questions (FAQs): Synthesis
Q1: I am observing low yields during the 4-O-methylation of paeoniflorin. What are the potential causes and solutions?
A1: Low yields in the selective O-methylation of the C4-hydroxyl group of paeoniflorin can stem from several factors. Due to the presence of multiple hydroxyl groups on the glucose moiety, achieving selectivity can be challenging.
-
Issue: Non-selective Methylation: The hydroxyl groups on the sugar portion of paeoniflorin can also be methylated, leading to a mixture of products and a lower yield of the desired 4-O-methylated intermediate.
-
Troubleshooting:
-
Use of Bulky Methylating Agents: Consider using a methylating agent with increased steric hindrance to favor methylation of the less hindered C4-hydroxyl group.
-
Protective Group Strategy: Although more synthetically demanding, a protection-deprotection strategy for the sugar hydroxyls can ensure selectivity. Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., TBDMS) or acetals.
-
Optimization of Reaction Conditions: Carefully control the stoichiometry of the methylating agent and the base. A slight excess of the methylating agent may be necessary, but a large excess will likely lead to over-methylation. Temperature and reaction time are also critical parameters to optimize.
-
-
-
Issue: Degradation of Starting Material: Paeoniflorin can be unstable under strongly basic or acidic conditions, leading to degradation and reduced yields.
-
Troubleshooting:
-
Choice of Base: Employ a mild, non-nucleophilic base. Bases like potassium carbonate or cesium carbonate are often preferred over stronger bases like sodium hydride for selective methylations in complex molecules.
-
Temperature Control: Maintain a low to moderate reaction temperature to minimize degradation.
-
-
Q2: During the debenzoylation step, I am seeing incomplete reaction and the formation of side products. How can I improve this?
A2: The debenzoylation of 4-O-methylpaeoniflorin to yield the final product can be challenging due to the potential for side reactions involving the glycosidic bond and other functional groups.
-
Issue: Incomplete Debenzoylation: The benzoyl ester may be resistant to cleavage under the chosen reaction conditions.
-
Troubleshooting:
-
Base-Catalyzed Saponification: This is a common method for debenzoylation. Ensure a sufficient excess of a moderately strong base (e.g., sodium methoxide (B1231860) in methanol) is used. The reaction may require elevated temperatures or longer reaction times, which should be monitored by TLC or HPLC to avoid degradation.
-
Enzymatic Debenzoylation: For a milder approach, consider using a lipase (B570770) or esterase that can selectively cleave the benzoyl ester. This can minimize side reactions but may require screening of different enzymes and optimization of pH and temperature.
-
-
-
Issue: Cleavage of the Glycosidic Bond: Harsh basic or acidic conditions can lead to the hydrolysis of the glycosidic linkage, resulting in the separation of the sugar and the aglycone.
-
Troubleshooting:
-
Mild Reaction Conditions: Use catalytic amounts of a base at room temperature for a longer period. Monitor the reaction closely to stop it once the starting material is consumed.
-
Avoid Strong Acids: Acid-catalyzed debenzoylation is generally not recommended for glycosides due to the high risk of glycosidic bond cleavage.
-
-
-
Issue: Epimerization or Rearrangement: The core structure of paeoniflorin can be susceptible to rearrangements under certain conditions.
-
Troubleshooting:
-
Temperature and pH Control: Maintain careful control over the reaction temperature and pH to minimize the risk of isomerization.
-
-
II. Purification of this compound: Troubleshooting Guide
The purification of this compound requires the separation of the target compound from unreacted starting materials, reagents, and any side products formed during the synthesis.
Diagram: Purification Workflow
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs): Purification
Q1: I am having difficulty separating this compound from the starting material (4-O-Methylpaeoniflorin) using column chromatography. What can I do?
A1: The structural similarity between the starting material and the product can make separation challenging.
-
Issue: Co-elution on Silica Gel: The polarity difference between the benzoylated and debenzoylated compounds may not be sufficient for complete separation on standard silica gel.
-
Troubleshooting:
-
Optimize Mobile Phase: A shallow gradient of a polar solvent (e.g., methanol (B129727) or ethanol) in a less polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) can improve resolution.
-
Use of Modified Silica: Consider using diol-bonded or amino-bonded silica for alternative selectivity.
-
-
-
Issue: Poor Resolution in Reversed-Phase HPLC: While reversed-phase chromatography is a powerful tool, optimization is often necessary.
-
Troubleshooting:
-
Mobile Phase Composition: Adjust the ratio of water and organic solvent (acetonitrile or methanol). The addition of a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape and resolution.
-
Column Selection: A high-resolution C18 column with a smaller particle size (e.g., < 5 µm) will provide better separation.
-
Gradient Elution: Employ a slow, shallow gradient to maximize the separation between the two closely eluting peaks.
-
-
Q2: My final product is not pure, and I suspect the presence of isomeric impurities. How can I confirm and remove them?
A2: Isomeric impurities, such as products of over-methylation on the sugar moiety, can be difficult to detect and remove.
-
Issue: Identification of Isomers: Standard analytical techniques may not easily distinguish between isomers.
-
Troubleshooting:
-
High-Resolution Mass Spectrometry (HRMS): This can confirm that the impurity has the same molecular formula as the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. Careful analysis of the chemical shifts, especially in the sugar region, can reveal the presence and location of additional methyl groups. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can provide definitive structural information.
-
-
-
Issue: Removal of Isomers: Isomers often have very similar chromatographic behavior.
-
Troubleshooting:
-
Preparative HPLC: This is often the most effective method for separating closely related isomers. Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase modifiers to achieve baseline separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may selectively crystallize the desired isomer, leaving impurities in the mother liquor. This may require screening of various solvents.
-
-
III. Quantitative Data and Experimental Protocols
Table 1: HPLC Purification Parameters for Paeoniflorin Analogues
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 50 x 4.6 mm, 1.8 µm) | Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.05 M Potassium Phosphate Monobasic | Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 10-50% B over 30 min | Isocratic (38% B) | 20-60% B over 25 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection | 230 nm | 230 nm | 230 nm |
| Reference | General RP-HPLC conditions for paeoniflorin derivatives. | Adapted from a rapid resolution method for paeoniflorin. | Alternative selectivity for aromatic compounds. |
Experimental Protocol: General Procedure for Debenzoylation
Caution: Handle all chemicals with appropriate personal protective equipment in a well-ventilated fume hood.
-
Dissolution: Dissolve the crude 4-O-Methylpaeoniflorin in anhydrous methanol (approximately 10-20 mL per gram of substrate).
-
Base Addition: To the stirred solution at room temperature, add a solution of sodium methoxide in methanol (e.g., 0.5 M solution) dropwise. A typical starting point is 1.1 equivalents of base.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40 °C) can be applied, but this should be done with caution to avoid degradation.
-
Neutralization: Once the reaction is complete, neutralize the mixture by adding a weak acid, such as acetic acid or a slightly acidic ion-exchange resin, until the pH is approximately 7.
-
Workup: Remove the solvent under reduced pressure. The resulting residue can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate) to remove non-polar impurities. The aqueous layer, containing the more polar product, is then concentrated.
-
Purification: Purify the crude product by column chromatography (silica gel or reversed-phase) or preparative HPLC using the conditions outlined in Table 1 as a starting point for optimization.
This technical support guide is intended to provide general guidance. Specific experimental conditions may need to be optimized for your particular setup and scale. Always refer to relevant safety data sheets before handling any chemicals.
Technical Support Center: Optimizing 4-O-Methyldebenzoylpaeoniflorin Dosage for Neuroprotection
Disclaimer: Scientific literature currently has limited specific data on "4-O-Methyldebenzoylpaeoniflorin" (4-O-MDPF). The information provided here is based on studies of its parent compound, Paeoniflorin (B1679553) (PF) , a major bioactive ingredient of Radix Paeoniae Alba. Researchers should use this information as a foundational guide and adapt protocols specifically for 4-O-MDPF.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of neuroprotection for Paeoniflorin?
A1: Paeoniflorin exerts its neuroprotective effects through multiple mechanisms, primarily by mitigating oxidative stress and inhibiting apoptosis.[1][2][3] Key signaling pathways involved include the activation of the Nrf2/HO-1 and PI3K/Akt pathways.[1][4][5] Activation of these pathways helps to upregulate antioxidant enzymes, reduce the production of reactive oxygen species (ROS), and modulate the expression of apoptosis-related proteins like Bcl-2 and Bax.[1][4]
Q2: What are the typical dosage ranges for Paeoniflorin in in vivo animal models of neurodegeneration?
A2: In mouse models of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), effective dosages of Paeoniflorin have been shown to be dose-dependent.[4] While specific optimal doses can vary, studies have demonstrated neuroprotective effects, such as improved motor function and reduced dopaminergic cell loss, at various administered concentrations.[4]
Q3: What are the recommended starting concentrations for Paeoniflorin in in vitro neuroprotection assays?
A3: For in vitro studies using cell lines like PC12 or human neuroblastoma SK-N-SH cells, the effective concentration of Paeoniflorin can vary depending on the nature of the neurotoxic insult.[4][6] For instance, in models of MPP+ (1-methyl-4-phenylpyridinium) induced toxicity, Paeoniflorin has shown protective effects.[4][5] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Some studies have noted that concentrations as high as 100 µM have been used, while others point to potential cytotoxicity with prolonged exposure at concentrations like 15 µM.[7]
Q4: How does Paeoniflorin influence apoptosis-related signaling?
A4: Paeoniflorin has been shown to inhibit neuronal apoptosis by modulating the Bcl-2 family of proteins and caspase activity.[1][4] It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax.[1][8] This shift in the Bcl-2/Bax ratio prevents the activation of downstream executioner caspases, such as caspase-3 and caspase-9, thereby preserving neuronal integrity.[1][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable neuroprotective effect. | - Sub-optimal Dosage/Concentration: The dose used may be too low to elicit a response. - Compound Instability: The compound may have degraded during storage or preparation. - Ineffective Administration Route: For in vivo studies, the chosen route may not achieve sufficient bioavailability in the central nervous system. - Timing of Administration: The compound may be administered too late relative to the neurotoxic insult. | - Perform a comprehensive dose-response study to identify the optimal therapeutic window. - Ensure proper storage of the compound (cool, dark, and dry). Prepare fresh solutions for each experiment. - Evaluate alternative administration routes (e.g., intraperitoneal vs. oral gavage) and assess bioavailability if possible. - Optimize the treatment schedule. Consider pre-treatment before the insult, co-treatment, or post-treatment protocols. |
| High variability in experimental results. | - Inconsistent Dosing: Inaccurate preparation of solutions or inconsistent administration volumes. - Biological Variation: Differences in animal weight, age, or genetic background. - Human Error: Variations in experimental procedures between different researchers or on different days.[9] | - Use calibrated equipment for all measurements. Prepare stock solutions and dilute them accurately for each experiment. - Randomize animals into treatment groups and ensure groups are matched for key characteristics. - Standardize all experimental protocols. Ensure all personnel are trained and follow the exact same procedures.[10] |
| Cell toxicity observed at expected therapeutic concentrations. | - Solvent Toxicity: The vehicle used to dissolve the compound (e.g., DMSO) may be toxic to the cells at the final concentration. - Compound Purity: Impurities in the compound batch could be causing cytotoxicity. - Prolonged Incubation: The duration of exposure to the compound may be too long for the specific cell line. | - Run a vehicle control to assess the toxicity of the solvent alone. Keep the final solvent concentration to a minimum (typically <0.1%). - Verify the purity of the compound using analytical methods like HPLC-MS. - Perform a time-course experiment to determine the optimal incubation period that maximizes neuroprotection while minimizing toxicity. |
Data Presentation
Table 1: Summary of In Vivo Studies on Paeoniflorin for Neuroprotection
| Animal Model | Toxin/Insult | Paeoniflorin Dosage | Administration Route | Key Neuroprotective Outcomes | Reference |
| MPTP-induced Parkinson's Disease Mice | MPTP | Dose-dependent | Not Specified | Ameliorated behavioral deficits, reduced dopaminergic cell loss, increased TH and DAT protein levels, upregulated Bcl-2/BAD ratio. | [4] |
| MPTP-induced Parkinson's Disease Mice | MPTP | Not Specified | Not Specified | Inhibited oxidative stress and apoptosis of dopaminergic neurons, activated Nrf2/HO-1 signaling pathway. | [1] |
Table 2: Summary of In Vitro Studies on Paeoniflorin for Neuroprotection
| Cell Line | Toxin/Insult | Effective Concentration | Key Neuroprotective Outcomes | Reference |
| PC12 cells | MPP+ | Not Specified | Significant neuroprotective effect against MPP+-induced damage and apoptosis. | [4] |
| Dopaminergic neurons | MPP+ | "Certain concentrations" | Alleviated morphological damage and inhibited neuronal ferroptosis via the Akt/Nrf2/Gpx4 pathway. | [5] |
| SK-N-SH cells | Aβ peptide | Significant from 1.0 µg/ml | Protected against Aβ peptide-induced toxicity. | [6] |
| SK-N-SH cells | Acrolein | Significant from 12.5 µg/ml | Protected against acrolein-induced toxicity. | [6] |
Experimental Protocols
Protocol 1: In Vivo Neuroprotection Assessment in an MPTP Mouse Model
-
Animal Model: C57BL/6 mice are commonly used. House animals under standard conditions with ad libitum access to food and water.
-
MPTP Induction: To induce Parkinson's-like neurodegeneration, administer MPTP hydrochloride (e.g., 30 mg/kg, intraperitoneally) once daily for 5-7 consecutive days.
-
Paeoniflorin Administration:
-
Prepare Paeoniflorin solution in a suitable vehicle (e.g., saline).
-
Administer the desired dose of Paeoniflorin (based on your dose-response study) via oral gavage or intraperitoneal injection.
-
Treatment can begin before, during, or after MPTP administration to model different therapeutic strategies.
-
-
Behavioral Assessment:
-
Rotarod Test: To assess motor coordination and balance. Measure the latency to fall from a rotating rod.
-
Open Field Test: To evaluate spontaneous motor activity.
-
-
Neurochemical and Histological Analysis:
-
At the end of the experiment, euthanize the animals and collect brain tissue.
-
Immunohistochemistry: Stain brain sections (substantia nigra and striatum) for Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron survival.
-
Nissl Staining: To assess overall neuronal damage.
-
Western Blot/ELISA: To measure levels of proteins involved in relevant signaling pathways (e.g., Nrf2, HO-1, Akt, Bcl-2, Bax, cleaved caspase-3) in brain tissue homogenates.
-
Protocol 2: In Vitro Neuroprotection Assessment in an MPP+ Treated Cell Line
-
Cell Culture: Culture PC12 or SK-N-SH cells in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed cells in 96-well plates at a suitable density (e.g., 1.5 x 10^4 cells/well) and allow them to adhere overnight.[6]
-
Paeoniflorin Treatment:
-
Prepare a stock solution of Paeoniflorin in a sterile solvent like DMSO.
-
Pre-treat cells with various concentrations of Paeoniflorin for a specified duration (e.g., 2-4 hours) before adding the neurotoxin.
-
-
Neurotoxin Challenge:
-
Expose the cells to a neurotoxic concentration of MPP+ (determined by a prior toxicity assay) for 24-48 hours.
-
-
Cell Viability Assessment:
-
MTT or XTT Assay: To measure mitochondrial metabolic activity as an indicator of cell viability.
-
LDH Assay: To measure lactate (B86563) dehydrogenase release into the culture medium as an indicator of cell death.[6]
-
-
Mechanism-based Assays:
-
ROS Measurement: Use fluorescent probes like DCF-DA to quantify intracellular reactive oxygen species.[6]
-
Western Blot: Analyze protein expression levels of key signaling molecules (e.g., p-Akt, Nrf2, HO-1, caspases) to elucidate the mechanism of action.
-
Mandatory Visualizations
Caption: Paeoniflorin Signaling Pathways for Neuroprotection.
Caption: Experimental Workflow for In Vivo Neuroprotection Studies.
Caption: Troubleshooting Logic for a Failed Neuroprotection Experiment.
References
- 1. Paeoniflorin protects 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mice by inhibiting oxidative stress and neuronal apoptosis through activating the Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection by Paeoniflorin in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuroprotective effects of paeoniflorin against MPP+-induced damage to dopaminergic neurons via the Akt/Nrf2/GPX4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Effects and Mechanisms of Action of Multifunctional Agents Targeting Free Radicals, Monoamine Oxidase B and Cholinesterase in Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.zageno.com [go.zageno.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of 4-O-Methyldebenzoylpaeoniflorin (MDBP)
Disclaimer: Direct experimental data on the oral bioavailability of 4-O-Methyldebenzoylpaeoniflorin (MDBP) is limited in publicly available literature. The following troubleshooting guides and FAQs are largely based on extensive research on the structurally related and well-studied compound, paeoniflorin (B1679553). Researchers should adapt and validate these strategies specifically for MDBP in their experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of poor oral bioavailability of this compound (MDBP)?
Based on studies of paeoniflorin and other similar glycosidic compounds, the poor oral bioavailability of MDBP is likely attributable to a combination of factors:
-
Low Intestinal Permeability: The hydrophilic nature and molecular size of the glycoside moiety can limit its passive diffusion across the intestinal epithelium.[1][2]
-
P-glycoprotein (P-gp) Efflux: MDBP may be a substrate for the P-gp efflux pump, an ATP-dependent transporter that actively pumps xenobiotics out of enterocytes back into the intestinal lumen, thereby reducing its net absorption.[1][2]
-
Presystemic Metabolism: MDBP may undergo significant metabolism in the intestines (by gut microbiota) and/or the liver (first-pass metabolism) before reaching systemic circulation.[1][3] For the related compound paeoniflorin, hydrolysis of the glycosidic bond and ester group, as well as oxidation and methylation, are known metabolic pathways.[3][4][5]
Q2: What is a typical apparent permeability coefficient (Papp) for compounds with low oral absorption in Caco-2 cell models?
For paeoniflorin, a compound structurally similar to MDBP, the apparent permeability coefficient (Papp) in the apical to basolateral direction in Caco-2 cell monolayers is in the range of 10⁻⁷ cm/s, which is indicative of poor absorption.[6][7] Compounds with Papp values below 1 x 10⁻⁶ cm/s are generally considered to have low absorption.
Q3: Are there any known inhibitors of P-glycoprotein that could be used in our experiments?
Yes, several compounds are known to inhibit P-gp and have been used experimentally to enhance the absorption of P-gp substrates. These include:
-
Verapamil: A calcium channel blocker that is a classic P-gp inhibitor.[2]
-
Cyclosporin A: An immunosuppressant that also potently inhibits P-gp.[2]
-
Sinomenine (B1681799): An alkaloid that has been shown to increase the bioavailability of paeoniflorin by inhibiting P-gp-mediated efflux.[2]
When using these inhibitors, it is crucial to conduct dose-response studies to determine the optimal concentration that inhibits P-gp without causing significant cytotoxicity.
Q4: What formulation strategies can be explored to enhance the oral bioavailability of MDBP?
Several formulation strategies have been successfully employed for compounds with similar bioavailability challenges:
-
Nanoparticle-based delivery systems: Encapsulating MDBP into nanoparticles can protect it from degradation in the gastrointestinal tract and may facilitate its uptake by intestinal cells.
-
Micelle formulations: Self-assembling micelles can improve the solubility and permeability of poorly absorbed drugs.[8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions in the gastrointestinal tract, enhancing the absorption of lipophilic drugs. While MDBP is a glycoside, this strategy could be explored, potentially in combination with a more lipophilic prodrug approach.
Troubleshooting Guides
Issue 1: Low and Variable MDBP Concentrations in Plasma Samples After Oral Administration
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility | Characterize the solubility of MDBP at different pH values relevant to the gastrointestinal tract. If solubility is low, consider formulation strategies such as the use of co-solvents, surfactants, or complexation agents like cyclodextrins. |
| Degradation in the GI tract | Assess the stability of MDBP in simulated gastric and intestinal fluids. If degradation is observed, consider enteric-coated formulations or the use of enzyme inhibitors. |
| Low intestinal permeability | Conduct Caco-2 cell permeability assays to determine the Papp value. If permeability is low, investigate the use of permeation enhancers. Be sure to assess the toxicity of any permeation enhancers used. |
| P-glycoprotein (P-gp) efflux | Perform bidirectional transport studies in Caco-2 cells. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of an efflux transporter like P-gp. Co-administer MDBP with a known P-gp inhibitor (e.g., verapamil) to see if absorption is increased. |
| Rapid first-pass metabolism | Incubate MDBP with liver microsomes or S9 fractions to assess its metabolic stability. Identify the major metabolites using LC-MS/MS. If metabolism is rapid, consider co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) or chemical modification of the MDBP structure to block metabolic sites. |
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
| Potential Cause | Troubleshooting Steps |
| Incomplete monolayer formation | Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Ensure TEER values are stable and within the acceptable range for your laboratory before starting the transport experiment. |
| Cytotoxicity of MDBP or formulation excipients | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of MDBP and any other compounds used in the experiment. |
| Non-specific binding to plasticware | Quantify the recovery of MDBP from the experimental apparatus to check for significant binding. If binding is an issue, consider using low-binding plates or pre-treating the plates with a blocking agent. |
| Efflux transporter activity | As mentioned in Issue 1, if P-gp efflux is suspected, perform bidirectional transport studies and use P-gp inhibitors to confirm its role. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of MDBP across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the TEER of the monolayers using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).
-
Transport Study (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add MDBP solution in HBSS to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Transport Study (Basolateral to Apical - B to A):
-
Follow the same procedure as above but add the MDBP solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of MDBP in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Papp: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The steady-state flux of MDBP across the monolayer (μg/s).
-
A: The surface area of the permeable support (cm²).
-
C₀: The initial concentration of MDBP in the donor chamber (μg/mL).
-
-
Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B).
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of MDBP in liver microsomes.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing MDBP, liver microsomes (e.g., rat or human), and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the concentration of the remaining MDBP in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of MDBP remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k).
-
In Vitro Half-Life (t½): Calculate the in vitro half-life as t½ = 0.693 / k.
-
Intrinsic Clearance (CLint): Calculate the intrinsic clearance as: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Visualizations
Caption: Factors contributing to the poor oral bioavailability of MDBP.
Caption: Troubleshooting workflow for improving MDBP oral bioavailability.
References
- 1. Pharmacokinetic profiles of Moutan Cortex after single and repeated administration in a dinitrobenzene sulfonic acid-induced colitis model | PLOS One [journals.plos.org]
- 2. Mechanisms responsible for poor oral bioavailability of paeoniflorin: Role of intestinal disposition and interactions with sinomenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism studies of paeoniflorin in rat liver microsomes by ultra-performance liquid chromatography coupled with hybrid quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of Paeoniflorin and Related Compounds by Human Intestinal Bacteria [jstage.jst.go.jp]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 7. [Impact of saikosaponin on absorption and transport of paeoniflorin in Caco-2 cell model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycyrrhizic acid-based self-assembled micelles for improving oral bioavailability of paeoniflorin - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of 4-O-Methyldebenzoylpaeoniflorin
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of 4-O-Methyldebenzoylpaeoniflorin. Given the limited publicly available data on specific off-target interactions, this guide offers troubleshooting advice and standardized protocols to facilitate a comprehensive assessment of molecular promiscuity.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: The primary reported activity of this compound is its anti-inflammatory effect. This has been attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression at both the mRNA and protein levels in lipopolysaccharide (LPS)-stimulated cells.[1]
Q2: I am starting my investigation. Are there any publicly documented off-target effects for this compound?
A2: Currently, there is a lack of specific, publicly available studies detailing the off-target effects of this compound. Its off-target profile remains largely uncharacterized. Therefore, a systematic screening approach is recommended to identify potential unintended interactions.
Q3: My cells are showing unexpected phenotypes after treatment with this compound. How can I begin to troubleshoot for potential off-target effects?
A3: Unexplained cellular phenotypes can be indicative of off-target activity. We recommend a tiered approach to de-risk your observations:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound batch using methods like LC-MS and NMR.
-
Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype to understand its potency.
-
Literature Review of Structural Analogs: Investigate the pharmacology of structurally similar compounds. This may provide clues to potential off-target classes.
-
Broad-Panel Screening: Employ broad off-target screening panels (e.g., receptor binding assays, kinase panels) to identify potential molecular targets.
Q4: What general strategies can I use to identify potential off-target binding partners of this compound?
A4: A common strategy is to perform broad-based screening assays. These can include:
-
Receptorome Screening: A panel of assays to test for binding against a wide array of G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Kinome Profiling: Screens to assess inhibitory activity against a large panel of protein kinases.
-
Phenotypic Screening: Utilizing high-content imaging or other cell-based assays to identify unexpected cellular responses.
-
Computational Modeling: In silico docking studies against a library of known protein structures can help predict potential off-target interactions.
Troubleshooting Guides
Issue 1: Inconsistent Anti-Inflammatory Activity in Different Cell Types
-
Potential Cause: The signaling pathways leading to iNOS expression can vary between cell types. Off-target effects in one cell line may interfere with the primary anti-inflammatory pathway.
-
Troubleshooting Steps:
-
Verify the expression of key signaling molecules (e.g., TLR4, NF-κB) in your cell lines.
-
Perform a dose-response curve in each cell line to compare IC50 values for iNOS inhibition.
-
Use a broader panel of inflammatory markers to assess if other pathways are being modulated.
-
Issue 2: Observed Cytotoxicity at Higher Concentrations
-
Potential Cause: Off-target interactions are more likely at higher concentrations and can lead to cytotoxicity.
-
Troubleshooting Steps:
-
Determine the therapeutic index by comparing the effective concentration for iNOS inhibition with the concentration causing cytotoxicity.
-
Employ a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assays.
-
Consider using a targeted siRNA or CRISPR approach to validate that the intended target is responsible for the desired effect, not a cytotoxic off-target.
-
Experimental Protocols
Protocol 1: General Receptor Binding Assay for Off-Target Screening
This protocol outlines a general procedure for a competitive radioligand binding assay, a common method for screening compounds against a panel of receptors.
Objective: To determine if this compound binds to a specific receptor of interest.
Materials:
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand specific for the target receptor.
-
Non-labeled competing ligand (positive control).
-
This compound.
-
Assay buffer (specific to the receptor).
-
96-well filter plates.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand, and either vehicle, positive control, or your test compound at various concentrations.
-
Incubate the plate for a specified time at a specific temperature to allow binding to reach equilibrium.
-
Transfer the contents of the wells to a filter plate and wash with ice-cold assay buffer to separate bound from unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition of radioligand binding for each concentration of the test compound and determine the Ki (inhibition constant).
Protocol 2: Western Blot for iNOS Protein Expression
Objective: To quantify the effect of this compound on iNOS protein levels in LPS-stimulated RAW 264.7 macrophages.[1]
Materials:
-
RAW 264.7 cells.
-
Lipopolysaccharide (LPS).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Primary antibody against iNOS.
-
Primary antibody against a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blot transfer system.
Procedure:
-
Plate RAW 264.7 cells and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies for iNOS and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the iNOS signal to the loading control.
Data Presentation
Table 1: Template for Recording Off-Target Screening Results
| Target Class | Specific Target | Assay Type | IC50 / Ki (µM) | % Inhibition @ 10 µM | Notes |
| GPCR | Adenosine A1 | Binding | |||
| Kinase | ABL1 | Enzymatic | |||
| Ion Channel | hERG | Electrophysiology | |||
| Transporter | SERT | Uptake | |||
| ... | ... | ... |
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for investigating potential off-target effects.
References
long-term storage conditions for 4-O-Methyldebenzoylpaeoniflorin
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-O-Methyldebenzoylpaeoniflorin. Here you will find guidance on long-term storage, troubleshooting for common experimental issues, and frequently asked questions.
Long-Term Storage Conditions
Proper storage of this compound is critical to maintain its stability and ensure the reproducibility of experimental results. While specific long-term stability data for this compound is limited, the following recommendations are based on best practices for the storage of related paeoniflorin (B1679553) derivatives and other glycosides.
Data Presentation: Recommended Storage Conditions
| Parameter | Solid Form (Lyophilized Powder) | In Solution |
| Temperature | -20°C or colder for long-term storage. 2-8°C for short-term storage. | -20°C for short-term storage (days to weeks). -80°C for long-term storage (months). |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption. | Purge the headspace of the vial with an inert gas before sealing. |
| Light | Protect from light by using an amber vial or by storing the container in a dark place. | Use amber vials or wrap vials in aluminum foil to protect from light, as light exposure can lead to degradation of photosensitive compounds. |
| Container | Use a vial with a secure, airtight cap. For very small quantities, consider a vial with a PTFE-lined cap. | Use high-quality, airtight vials with PTFE-lined caps (B75204) to prevent solvent evaporation and contamination. |
| pH (for solutions) | N/A | A slightly acidic pH (5-7) is generally recommended to prevent hydrolysis of the glycosidic bond. Avoid alkaline conditions. |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container.
-
Check for Visible Changes: Inspect the solid compound for any changes in color or appearance. For solutions, look for discoloration or precipitation.
-
Analytical Confirmation: Re-analyze the compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of degradation products. Compare the chromatogram to a reference standard or a previously obtained profile of the pure compound.
-
-
-
Possible Cause: Incomplete solubilization or precipitation of the compound in the experimental medium.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the solution for any visible precipitate, both before and during the experiment.
-
Sonication/Vortexing: Ensure the compound is fully dissolved by vortexing or sonicating the solution. Gentle warming may be attempted, but monitor for any signs of degradation.
-
Solvent Selection: If solubility is an issue, consider using a different solvent that is compatible with your experimental system. Perform a small-scale solubility test before preparing a large stock solution.
-
Issue 2: Difficulty in Achieving Desired Concentration in Aqueous Buffers
-
Possible Cause: Low aqueous solubility of the compound.
-
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: Dissolve the compound in an organic solvent like DMSO or ethanol (B145695) at a high concentration.
-
Serial Dilution: Perform serial dilutions of the stock solution into the aqueous buffer. Ensure thorough mixing after each dilution step.
-
Avoid High Organic Solvent Concentration: Keep the final concentration of the organic solvent in the aqueous buffer as low as possible (typically <0.5%) to avoid affecting the biological system.
-
Use of Solubilizing Agents: In some cases, non-ionic detergents or other solubilizing agents may be used, but their compatibility with the experimental setup must be verified.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on the properties of similar paeoniflorin derivatives, Dimethyl Sulfoxide (DMSO) and absolute ethanol are recommended for preparing stock solutions. These solvents are suitable for most cell-based assays when diluted to a low final concentration.
Q2: How should I handle the compound to minimize degradation?
A2: To minimize degradation, it is crucial to:
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Weigh the compound quickly in a low-humidity environment.
-
Prepare solutions fresh for each experiment whenever possible.
-
If a stock solution must be stored, aliquot it into single-use vials to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to pH changes?
A3: Yes, like other glycosides, this compound is susceptible to hydrolysis, particularly under alkaline conditions. It is advisable to maintain solutions at a neutral or slightly acidic pH (pH 5-7) to enhance stability.
Q4: How can I confirm the identity and purity of my this compound sample?
A4: The identity and purity of the compound can be confirmed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis of Paeoniflorin Derivatives
This protocol provides a general method for the analysis of paeoniflorin derivatives. Optimization may be required for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Start with a lower concentration of acetonitrile and gradually increase it. A typical gradient might be: 0-5 min, 10% A; 5-25 min, 10-80% A; 25-30 min, 80% A; 30-31 min, 80-10% A; 31-35 min, 10% A.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution in methanol (B129727) or DMSO and dilute with the mobile phase to the desired concentration.
Mandatory Visualizations
Caption: A general experimental workflow for using this compound.
Caption: A troubleshooting decision pathway for experiments with this compound.
Validation & Comparative
Validating the Anti-inflammatory Effects of 4-O-Methyldebenzoylpaeoniflorin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of 4-O-Methyldebenzoylpaeoniflorin (MDPF), also referred to as 4-O-methylbenzoylpaeoniflorin (MBPF), against its parent compound, Paeoniflorin (B1679553) (PF), and other related monoterpenoids. The data presented is derived from in vitro studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a widely accepted model for assessing anti-inflammatory activity.[1][2]
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of MDPF and its analogues was evaluated by measuring their ability to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in LPS-stimulated RAW 264.7 cells.
Key Findings:
-
Superior Inhibitory Activity of MDPF: Among the tested paeoniflorin derivatives, MDPF demonstrated the most potent inhibition of NO, IL-6, and TNF-α production.[1] This suggests a significant enhancement of anti-inflammatory activity compared to Paeoniflorin.
-
Structure-Activity Relationship: The anti-inflammatory effects of these monoterpenoids are closely linked to their chemical structures. The paeoniflorin and paeonidanin derivatives generally exhibited stronger anti-inflammatory activities than the albiflorin (B1665693) derivatives.[3]
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration (µM) | Inhibition of NO Production (%) |
| MDPF (MBPF) | 33 | ~60% |
| Paeoniflorin (PF) | 33 | ~20% |
| 4-O-methylpaeoniflorin (MPF) | 33 | ~25% |
| Paeonidanin (PD) | 33 | ~55% |
| Paeonidanin A (PDA) | 33 | ~40% |
| Albiflorin (AF) | 33 | ~10% |
| Benzoylalbiflorin (BAF) | 33 | ~15% |
| Debenzoylalbiflorin (DAF) | 33 | ~5% |
| Galloylalbiflorin (GAF) | 33 | ~10% |
Data extracted from Bi et al., 2017. The values are approximate based on the graphical data presented in the study.
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration (µM) | Inhibition of IL-6 Production (%) | Inhibition of TNF-α Production (%) |
| MDPF (MBPF) | 33 | ~70% | ~65% |
| Paeoniflorin (PF) | 33 | ~25% | ~30% |
| 4-O-methylpaeoniflorin (MPF) | 33 | ~30% | ~35% |
| Paeonidanin (PD) | 33 | ~60% | ~55% |
| Paeonidanin A (PDA) | 33 | ~45% | ~40% |
Data extracted from Bi et al., 2017. The values are approximate based on the graphical data presented in the study.
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
Further investigations into the molecular mechanism of MDPF revealed its ability to suppress the production of pro-inflammatory cytokines by inhibiting key signaling pathways. Macrophages, when activated by stimuli like LPS, trigger intracellular signaling cascades including the mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/AKT, and nuclear factor-kappa B (NF-κB) pathways.[1] These pathways are central to the transcriptional activation of genes encoding pro-inflammatory mediators.
MDPF was found to down-regulate the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels in LPS-stimulated RAW 264.7 cells.[3][4] The study by Bi et al. (2017) demonstrated that MDPF's inhibitory action is mediated through the suppression of the MAPK, PI3K/Akt, and NF-κB signaling pathways.[1][3]
Below are diagrams illustrating the experimental workflow for evaluating the anti-inflammatory effects and the signaling pathways modulated by MDPF.
References
4-O-Methyldebenzoylpaeoniflorin vs. Paeoniflorin: A Comparative Analysis of Neuroprotective Activity
A critical evaluation of current experimental evidence reveals a significant knowledge gap in the neuroprotective potential of 4-O-Methyldebenzoylpaeoniflorin when compared to its extensively studied counterpart, paeoniflorin (B1679553). While paeoniflorin has been the subject of numerous studies demonstrating its multifaceted neuroprotective effects, research into the specific neurological activities of this compound is currently lacking in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the established neuroprotective profile of paeoniflorin and presents the limited available data on its derivative to highlight the disparity in our current understanding and underscore the need for further investigation.
Executive Summary
Paeoniflorin, a monoterpene glycoside isolated from the root of Paeonia lactiflora, has demonstrated robust neuroprotective properties across a range of in vitro and in vivo models of neurodegenerative diseases and neuronal injury. Its mechanisms of action are multifaceted, encompassing anti-inflammatory, anti-oxidative, and anti-apoptotic pathways. In contrast, there is a notable absence of studies directly investigating the neuroprotective activity of this compound. The available data is restricted to its anti-inflammatory effects in non-neuronal cell lines. Consequently, a direct, data-driven comparison of their neuroprotective efficacy is not feasible at this time. This guide will synthesize the extensive data on paeoniflorin to serve as a benchmark for any future investigations into the neuroprotective potential of its derivatives.
Paeoniflorin: A Profile of Neuroprotection
Paeoniflorin has been shown to mitigate neuronal damage in models of Alzheimer's disease, Parkinson's disease, ischemic stroke, and other neurological disorders. Its neuroprotective effects are attributed to its ability to modulate key signaling pathways involved in neuronal survival and death.
Quantitative Assessment of Neuroprotective Effects
The following table summarizes the quantitative data from key studies illustrating the neuroprotective efficacy of paeoniflorin in various experimental models.
| Experimental Model | Key Parameter | Paeoniflorin Treatment | Result | Reference |
| In Vitro | ||||
| H₂O₂-induced PC12 cell apoptosis | Cell Viability | 100 µM | Increased cell viability significantly | [1] |
| LDH Release | 100 µM | Significantly prevented the release of lactate (B86563) dehydrogenase | [1] | |
| ROS Accumulation | 100 µM | Attenuated the H₂O₂-induced increase in reactive oxygen species | [1] | |
| Glutamate-induced PC12 cell damage | Cell Viability | 100 µM | Significantly ameliorated the reduction in cell viability | [2] |
| MPP⁺-induced PC12 cell damage | Cell Viability | 50-400 µM | Significantly improved cell viability in a dose-dependent manner | [3] |
| In Vivo | ||||
| APP/PS1 mouse model of Alzheimer's Disease | Cognitive Function | - | Improved cognition | [4] |
| Oxidative Stress | - | Ameliorated oxidative stress | [4] | |
| Neuroinflammation | - | Ameliorated neuroinflammation | [4] | |
| MPTP-induced mouse model of Parkinson's Disease | Behavioral Deficits | 2.5 or 5 mg/kg (i.p.) | Ameliorated neurological deficits | [5] |
| Neuronal Apoptosis | 2.5 or 5 mg/kg (i.p.) | Ameliorated neuronal apoptosis | [5] | |
| LPS-induced cognitive dysfunction in mice | Spatial Learning Memory | 5 and 10 mg/kg | Ameliorated spatial learning memory deficit | [6] |
Mechanistic Insights: Key Signaling Pathways
Paeoniflorin exerts its neuroprotective effects by modulating several critical signaling pathways. These include the inhibition of pro-inflammatory pathways and the activation of pro-survival signaling.
Anti-Inflammatory and Anti-Apoptotic Pathways of Paeoniflorin
Caption: Paeoniflorin's neuroprotective signaling pathways.
This compound: An Unexplored Avenue
In stark contrast to paeoniflorin, there is a significant lack of research on the neuroprotective properties of this compound. The current body of scientific literature does not contain studies that directly assess its efficacy in neuronal cell lines or animal models of neurodegenerative diseases.
Indirect Evidence: Anti-Inflammatory Activity
While direct evidence for neuroprotection is absent, one study has investigated the anti-inflammatory effects of a closely related compound, 4-O-methylbenzoylpaeoniflorin (MBPF), in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases, and compounds with anti-inflammatory properties are of significant interest for their neuroprotective potential.
| Experimental Model | Key Parameter | MBPF Treatment | Result |
| LPS-induced RAW 264.7 cells | iNOS mRNA expression | 11, 33, and 100 µM | Dose-dependently inhibited iNOS mRNA expression |
| iNOS protein expression | 11, 33, and 100 µM | Dose-dependently inhibited iNOS protein expression |
This preliminary data suggests that 4-O-methylbenzoylpaeoniflorin may possess anti-inflammatory properties. However, it is crucial to note that these findings are in a non-neuronal cell line and do not directly translate to neuroprotective activity. Further research is required to determine if this compound can cross the blood-brain barrier and exert similar anti-inflammatory effects within the central nervous system, and more importantly, if these effects translate to the protection of neurons from damage.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays used to evaluate the neuroprotective effects of paeoniflorin.
In Vitro Neuroprotection Assay (H₂O₂-induced PC12 cell apoptosis)
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of paeoniflorin for a specified duration (e.g., 24 hours).
-
Induction of Apoptosis: Following pre-treatment, cells are exposed to a neurotoxic agent, such as hydrogen peroxide (H₂O₂), for a defined period (e.g., 2 hours) to induce apoptosis.
-
Cell Viability Assay (MTT): Cell viability is assessed using the MTT assay. MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
LDH Release Assay: The release of lactate dehydrogenase (LDH), an indicator of cell membrane damage, is measured in the culture medium using a commercially available LDH cytotoxicity assay kit.
-
ROS Measurement: Intracellular reactive oxygen species (ROS) levels are determined using a fluorescent probe, such as DCFH-DA. The fluorescence intensity is measured using a fluorescence microplate reader.
In Vivo Neuroprotection Assay (MPTP-induced Parkinson's Disease Mouse Model)
-
Animal Model: Parkinson's disease is induced in mice (e.g., C57BL/6) by intraperitoneal (i.p.) injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
-
Treatment: Paeoniflorin is administered to the mice (e.g., via i.p. injection) at various doses before or after MPTP administration.
-
Behavioral Tests: Motor function and coordination are assessed using behavioral tests such as the rotarod test and the open field test.
-
Immunohistochemistry: After the treatment period, the brains are collected, and immunohistochemical staining is performed on brain sections to assess the loss of dopaminergic neurons in the substantia nigra and the levels of tyrosine hydroxylase (TH), a marker for these neurons.
-
Western Blot Analysis: Protein levels of key markers related to apoptosis (e.g., Bcl-2, Bax, caspase-3) and inflammation are measured in brain tissue homogenates using Western blotting.
Experimental Workflow for In Vivo Neuroprotection Study
Caption: General workflow for in vivo neuroprotection studies.
Conclusion and Future Directions
The current scientific literature provides a strong foundation for the neuroprotective effects of paeoniflorin, with substantial evidence from a variety of in vitro and in vivo models. Its ability to target multiple pathways involved in neurodegeneration, including inflammation, oxidative stress, and apoptosis, makes it a promising candidate for further therapeutic development.
To enable a meaningful comparison, future research should focus on:
-
Directly investigating the neuroprotective effects of this compound in established in vitro models of neuronal injury (e.g., using PC12 or SH-SY5Y cells) and in vivo models of neurodegenerative diseases.
-
Conducting head-to-head comparative studies of this compound and paeoniflorin to determine their relative potency and efficacy.
-
Elucidating the mechanism of action of this compound, including its ability to modulate key signaling pathways involved in neuroprotection.
-
Assessing the pharmacokinetic properties of this compound, particularly its ability to cross the blood-brain barrier.
Until such studies are conducted, paeoniflorin remains the compound with a well-documented and promising neuroprotective profile, while this compound represents a significant gap in our knowledge that warrants further scientific inquiry.
References
- 1. Frontiers | The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An In Vitro Verification of the Effects of Paeoniflorin on Lipopolysaccharide-Exposed Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antioxidant Activity, and Molecular Docking of Novel Paeoniflorin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-O-Methyldebenzoylpaeoniflorin and Albiflorin: A Guide for Researchers
This guide provides a detailed comparative analysis of two monoterpene glycosides, 4-O-Methyldebenzoylpaeoniflorin (MBPF) and albiflorin (B1665693), for researchers, scientists, and drug development professionals. While both compounds are derived from Radix Paeoniae Alba, current research provides a more comprehensive profile for albiflorin. This analysis is based on available experimental data, with a notable lack of information on the neuroprotective and pharmacokinetic properties of this compound.
Structural and Physicochemical Properties
Both this compound and albiflorin are monoterpene glycosides, yet they possess distinct structural features that likely contribute to their differing biological activities.
| Property | This compound | Albiflorin |
| Molecular Formula | C₁₇H₂₆O₁₀ | C₂₃H₂₈O₁₁ |
| Molecular Weight | 390.38 g/mol [1] | 480.45 g/mol |
| Chemical Structure | A paeoniflorin (B1679553) derivative with a methyl group at the 4-O position and lacking the benzoyl group. | An isomer of paeoniflorin. |
Comparative Pharmacological Activities
Anti-inflammatory Effects
Both compounds have been evaluated for their ability to modulate inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The available data suggests that this compound exhibits a more potent anti-inflammatory profile in this specific in vitro model compared to albiflorin.[2][3][4]
| Parameter | This compound (MBPF) | Albiflorin | Paeoniflorin (for reference) |
| Inhibition of NO Production | Stronger inhibition | Weaker inhibition | Moderate inhibition |
| Inhibition of IL-6 Production | Stronger inhibition | Weaker inhibition | Moderate inhibition |
| Inhibition of TNF-α Production | Stronger inhibition | Weaker inhibition | Moderate inhibition |
| Effect on iNOS mRNA Expression | Concentration-dependent inhibition | Moderate inhibition | Moderate inhibition |
| Effect on iNOS Protein Expression | Inhibition | Not specified | Not specified |
Note: The table is a qualitative summary based on the findings of Bi et al. (2017), which states that paeoniflorin derivatives, including MBPF, showed stronger anti-inflammatory activities than albiflorin derivatives.
Neuroprotective Effects
Extensive research has highlighted the neuroprotective potential of albiflorin. In contrast, there is currently a lack of published data on the neuroprotective effects of this compound.
Albiflorin has demonstrated neuroprotective effects in various in vitro and in vivo models.[5][6] It has been shown to:
-
Mitigate neuronal apoptosis.[7]
-
Inhibit microglia-mediated neuroinflammation.[7]
-
Improve behavioral impairments in models of Parkinson's disease.[7]
-
Reduce Aβ accumulation and improve mitochondrial function in models of Alzheimer's disease.[5][6]
Mechanism of Action
Anti-inflammatory Signaling Pathways
The anti-inflammatory mechanisms of both compounds involve the modulation of key signaling pathways.
This compound (MBPF) has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the following signaling pathways in LPS-stimulated RAW 264.7 cells:
Albiflorin also exerts its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[7]
Neuroprotective Signaling Pathways
The neuroprotective mechanisms of albiflorin are multifaceted and involve:
-
Inhibition of the NF-κB and MAPK signaling pathways to reduce neuroinflammation.[7]
-
Activation of the Nrf2/HO-1 signaling pathway to combat oxidative stress.[5][6]
-
Regulation of phospholipid and tryptophan metabolism.[5]
-
Restoration of HPA axis function.[5]
-
Increasing Brain-Derived Neurotrophic Factor (BDNF) expression.[5]
Pharmacokinetic Profiles
A significant disparity in the available data exists for the pharmacokinetic profiles of the two compounds.
This compound (MBPF): There is currently no publicly available data on the pharmacokinetics of MBPF.
Albiflorin: The pharmacokinetic properties of albiflorin have been studied in rats, with some studies providing a direct comparison to paeoniflorin.
| Parameter | Albiflorin (Oral Administration of Monomer) |
| Tmax (h) | 0.25 - 0.40 |
| Cmax (ng/mL) | 812 ± 370 |
| t1/2 (h) | 3.30 ± 1.50 |
| AUC0-t (ng·h/mL) | 1122 ± 351 |
Data from a study comparing the pharmacokinetics of albiflorin and paeoniflorin after oral administration of pure compounds to rats.
Experimental Protocols
Anti-inflammatory Activity Assay in RAW 264.7 Cells
This protocol is based on the methodology described by Bi et al. (2017).
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Treatment: Cells are pre-treated with various concentrations of this compound or albiflorin for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) and incubating for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent to determine NO production.
-
Cytokine Measurement (IL-6, TNF-α): The levels of IL-6 and TNF-α in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis (iNOS): Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to determine the mRNA expression levels of inducible nitric oxide synthase (iNOS).
-
Protein Expression Analysis (iNOS): Cell lysates are prepared, and Western blotting is performed to detect the protein levels of iNOS.
Conclusion and Future Directions
The currently available data indicates that this compound may possess superior in vitro anti-inflammatory properties compared to albiflorin, primarily through the inhibition of the MAPK, PI3K/AKT, and NF-κB signaling pathways.[2][3] However, a significant knowledge gap exists regarding the neuroprotective and pharmacokinetic profiles of this compound.
In contrast, albiflorin has been more extensively studied, demonstrating promising neuroprotective effects through multiple signaling pathways and a defined, albeit limited, pharmacokinetic profile.
For a comprehensive comparative assessment, future research should prioritize:
-
In-depth investigation of the neuroprotective effects of this compound using relevant in vitro and in vivo models.
-
Pharmacokinetic studies of this compound to determine its absorption, distribution, metabolism, and excretion.
-
Direct, head-to-head in vivo comparative studies of the anti-inflammatory and neuroprotective efficacy of both compounds.
This guide serves as a summary of the current understanding and highlights the critical need for further research to fully elucidate the therapeutic potential of this compound and enable a more complete comparison with albiflorin.
References
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. Anti-Inflammatory Effects, SAR, and Action Mechanism of Monoterpenoids from Radix Paeoniae Alba on LPS-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Albiflorin on Neuropsychiatric and Neurodegenerative Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unraveling the Molecular Targets of 4-O-Methyldebenzoylpaeoniflorin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-O-Methyldebenzoylpaeoniflorin (MDPF) and its structurally related analogs, paeoniflorin (B1679553) and benzoylpaeoniflorin (B190653), to elucidate its likely molecular targets. Direct experimental validation of MDPF's binding targets is limited in publicly available literature. However, by examining the well-documented mechanisms of its close relatives, we can infer its probable biological activity and guide future research.
The primary therapeutic potential of these paeonia-derived monoterpenoids lies in their anti-inflammatory properties. Evidence strongly suggests that their mechanism of action converges on the inhibition of key inflammatory signaling pathways, particularly the NF-κB and MAPK pathways, and the subsequent reduction of pro-inflammatory mediators.
Comparative Analysis of Anti-Inflammatory Effects
The following table summarizes the known effects of paeoniflorin and benzoylpaeoniflorin on key inflammatory molecules. It is highly probable that this compound exhibits similar activities.
| Target Molecule/Pathway | Paeoniflorin | Benzoylpaeoniflorin | This compound (Inferred) |
| NF-κB Pathway | Inhibits activation, reducing downstream inflammatory gene expression.[1] | Suppresses LPS-induced activation of NF-κB (p65).[2][3] | Likely inhibits NF-κB activation. |
| MAPK Pathway | Modulates JNK, ERK, and p38 signaling. | Suppresses LPS-induced activation of JNK, ERK, and p38 MAPK.[2] | Likely modulates MAPK signaling pathways. |
| iNOS | Downregulates expression and subsequent NO production.[1] | Suppresses LPS-induced iNOS expression.[2] | Likely downregulates iNOS expression. |
| COX-2 | Reduces expression. | Inhibits expression.[2][3] | Likely inhibits COX-2 expression. |
| TNF-α | Attenuates expression.[1] | Suppresses LPS-induced expression.[2] | Likely suppresses TNF-α expression. |
| Interleukins (e.g., IL-6) | Reduces production. | Suppresses LPS-induced expression.[2] | Likely suppresses IL-6 expression. |
Inferred Signaling Pathway of this compound
Based on the activities of its analogs, the proposed anti-inflammatory mechanism of this compound is illustrated below. The compound likely interferes with upstream signaling cascades that lead to the activation of NF-κB and MAPK pathways, ultimately suppressing the expression of key inflammatory mediators.
Caption: Inferred anti-inflammatory signaling pathway of this compound.
Experimental Protocols
To validate the inferred molecular targets of this compound, the following experimental protocols, commonly used for studying anti-inflammatory compounds, are recommended.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a standard model for studying inflammation.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells in appropriate plates and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
Western Blot Analysis for Protein Expression
This technique is used to quantify the expression levels of key inflammatory proteins.
Caption: Western blot experimental workflow.
-
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p-p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is employed to measure the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after the treatment period.
-
Use commercially available ELISA kits for the quantification of specific cytokines such as TNF-α and IL-6.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
Conclusion and Future Directions
While direct evidence for the molecular targets of this compound is still emerging, the comparative analysis with its close structural analogs, paeoniflorin and benzoylpaeoniflorin, provides a strong rationale for its anti-inflammatory potential. The convergence of their mechanisms on the NF-κB and MAPK signaling pathways suggests that these are high-priority targets for investigation.
Future research should focus on direct binding assays, such as surface plasmon resonance (SPR) or drug affinity responsive target stability (DARTS), to identify the specific protein(s) that this compound interacts with. Furthermore, comprehensive in vivo studies are necessary to validate its therapeutic efficacy in inflammatory disease models. The experimental protocols outlined in this guide provide a solid framework for initiating these crucial next steps in the characterization of this promising natural compound.
References
- 1. Frontiers | Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
- 2. Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-O-Methyldebenzoylpaeoniflorin and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of paeoniflorin (B1679553) and its derivatives, which can serve as a surrogate for the analysis of 4-O-Methyldebenzoylpaeoniflorin. Given the structural similarity, the methods presented here for paeoniflorin and benzoylpaeoniflorin (B190653) are readily adaptable. The following sections detail experimental protocols and performance data for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).
Data Presentation: A Comparative Overview
The selection of an analytical method is a critical decision in drug development and research, directly impacting the quality and reliability of the data generated. The following tables summarize the key performance parameters of three widely used analytical techniques for the quantification of paeoniflorin and its derivatives.
Table 1: Performance Comparison of Analytical Methods for Paeoniflorin and its Derivatives
| Parameter | HPLC-UV | LC-MS/MS | UPLC-MS/MS |
| Linearity Range | 5.00–50.00 µg/mL | 1.0–2000 ng/mL[1] | 9.800 ng/mL - 1960 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9994 | > 0.99[1] | Not explicitly stated, but method was validated |
| Lower Limit of Quantification (LLOQ) | 0.398–0.898 µg/mL[2] | 1.0 ng/mL[1] | 9.800 ng/mL |
| Intra-day Precision (%RSD) | < 4% | ≤ 8.1%[1] | 4.9-12% |
| Inter-day Precision (%RSD) | < 4% | ≤ 10.0%[1] | 2.8-13% |
| Accuracy (%RE or %Recovery) | 96.74–102.53% | Within ±8.2%[1] | -7.3% to 7.5% |
| Recovery (%) | 92.33–116.72%[2] | Not explicitly stated | Not explicitly stated |
Table 2: Performance Data for Benzoylpaeoniflorin Analysis by LC-MS/MS
| Parameter | LC-MS/MS for Benzoylpaeoniflorin |
| Linearity Range | 1 to 1000 ng/mL[3][4] |
| Correlation Coefficient (r) | > 0.9950[3][4] |
| Intra-day Precision (%RSD) | 2.03 to 12.48%[3][4] |
| Inter-day Precision (%RSD) | 2.03 to 12.48%[3][4] |
| Accuracy (%RE) | -8.00 to 10.33%[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of paeoniflorin and its derivatives.
Method 1: HPLC-UV for Paeoniflorin
This method is suitable for the simultaneous determination of several marker compounds, including paeoniflorin, in herbal extracts.[2]
-
Instrumentation: High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA).
-
Column: SunFire® C18 column (4.6 × 250 mm, 5 μm).
-
Mobile Phase: A gradient of 0.05% aqueous formic acid and methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 28 ± 2 ℃.
-
Injection Volume: 10.0 μL.
-
Detection Wavelength: 230 nm and 240 nm.[2]
-
Sample Preparation: The sample is dissolved in a suitable solvent and filtered before injection.
-
Standard Preparation: Standard solutions are prepared by dissolving the reference standard in the mobile phase to create a calibration curve.
Method 2: LC-MS/MS for Paeoniflorin
This method offers high sensitivity and specificity for the detection of paeoniflorin in biological matrices like rat plasma.[1]
-
Instrumentation: Liquid Chromatography with a tandem mass spectrometer.
-
Column: Phenomenex Gemini® NX-C18 column.
-
Mobile Phase: Gradient elution with a suitable mobile phase.
-
Flow Rate: 1.0 mL/min.[1]
-
Ionization Mode: Electrospray ionization (ESI), with ammonium (B1175870) adduct ions ([M+NH4]+) as precursor ions.[1]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Sample Preparation: Protein precipitation of plasma samples using acetonitrile.[1]
-
Internal Standard: Tolbutamide.[1]
Method 3: UPLC-MS/MS for Paeoniflorin
This method allows for the simultaneous determination of multiple components, including paeoniflorin, in rat plasma and is suitable for pharmacokinetic studies.[5]
-
Instrumentation: Ultra-Performance Liquid Chromatography coupled with a tandem mass spectrometer.
-
Column: Waters BEH C18 column.[5]
-
Mobile Phase: A gradient mobile phase system of methanol-water containing 2 mM ammonium acetate.[5]
-
Ionization Mode: Positive ionization electrospray.[5]
-
Detection: Multiple Reaction Monitoring (MRM).[5]
-
Sample Preparation: One-step protein precipitation with acetonitrile.[5]
Method 4: LC-MS/MS for Benzoylpaeoniflorin
This rapid and sensitive method is designed for the determination of benzoylpaeoniflorin in rat plasma.[3][4]
-
Instrumentation: Liquid chromatography-tandem mass spectrometric (LC-MS/MS).
-
Sample Preparation: Simple and time-saving operational procedure.
-
Validation: The method was validated for specificity, linearity, precision, accuracy, recovery, and stability.[3][4]
Mandatory Visualization
The following diagrams illustrate the typical workflow for analytical method validation and a visual comparison of the key performance characteristics of the discussed analytical methods.
Caption: A typical workflow for analytical method validation.
Caption: Comparison of key performance parameters.
References
- 1. Quantification of Paeoniflorin by Fully Validated LC-MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rapid Determination of Isomeric Benzoylpaeoniflorin and Benzoylalbiflorin in Rat Plasma by LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Determination of Isomeric Benzoylpaeoniflorin and Benzoylalbiflorin in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS determination of paeoniflorin, naringin, naringenin and glycyrrhetinic acid in rat plasma and its application to a pharmacokinetic study after oral administration of Si-Ni-San decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 4-O-Methyldebenzoylpaeoniflorin: A Comparative Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of 4-O-Methyldebenzoylpaeoniflorin (MBPF), a derivative of paeoniflorin (B1679553). To date, publicly available in vivo studies on MBPF are limited. Therefore, this document outlines a prospective approach for its validation, drawing comparisons with the well-documented therapeutic effects of its parent compound, paeoniflorin. The experimental protocols and data presented for MBPF are based on its reported in vitro activities and are intended to serve as a roadmap for future in vivo research.
Comparative Analysis of Bioactivity
While in vivo data for this compound is not yet available, in vitro studies provide a foundation for hypothesizing its therapeutic potential. The following table summarizes the known in vitro anti-inflammatory effects of MBPF and compares them with paeoniflorin.
| Compound | Assay | Key Findings | Reference |
| This compound (MBPF) | LPS-stimulated RAW 264.7 macrophages | Inhibited the production of NO, IL-6, and TNF-α. | [1] |
| Paeoniflorin (PF) | LPS-stimulated RAW 264.7 macrophages | Inhibited nitric oxide, TNF-α, and IL-6 production.[2] Reduced protein expression of COX-2.[3] | [2][3] |
| Paeoniflorin (PF) | Collagen-Induced Arthritis (CIA) in rats (in vivo) | Inhibited thymocyte and splenocyte proliferation. Modulated the PI3K/Akt/mTOR signaling pathway. | [4] |
| Paeoniflorin (PF) | Single Prolonged Stress (SPS) model in rats (in vivo) | Reversed increased levels of corticosterone, corticotropin-releasing hormone (CRH), and adrenocorticotropic hormone (ACTH) in serum. Reversed decreased levels of serotonin (B10506) (5-HT) and 5-Hydroxyindoleacetic acid (5-HIAA) in the prefrontal cortex and hippocampus. | [1] |
| Paeoniflorin (PF) | MPTP/p-induced Parkinson's disease in mice (in vivo) | Improved motor deficits. Decreased oxidative stress and neuroinflammation. Increased tyrosine hydroxylase (TH) and brain-derived neurotrophic factor (BDNF) levels in the substantia nigra pars compacta (SNpc). | [5] |
Proposed In Vivo Experimental Protocols
Based on the anti-inflammatory profile of MBPF in vitro, the following are detailed protocols for its potential in vivo validation, using established models where paeoniflorin has shown efficacy.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is a standard for evaluating the in vivo anti-inflammatory activity of novel compounds.
Objective: To determine the effect of this compound on systemic inflammation induced by LPS in mice.
Animals: Male C57BL/6 mice, 8-10 weeks old.
Experimental Groups:
-
Vehicle control (e.g., saline or 0.5% carboxymethylcellulose)
-
LPS (1 mg/kg, intraperitoneal injection) + Vehicle
-
LPS + this compound (e.g., 10, 20, 40 mg/kg, oral gavage)
-
LPS + Paeoniflorin (positive control, e.g., 20 mg/kg, oral gavage)
Procedure:
-
Administer the respective treatments (vehicle, MBPF, or paeoniflorin) orally one hour prior to LPS challenge.
-
Induce systemic inflammation by intraperitoneal injection of LPS.
-
Collect blood samples via cardiac puncture at 2, 6, and 24 hours post-LPS injection.
-
Euthanize mice and harvest tissues (e.g., lung, liver, spleen) for further analysis.
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
-
Perform histological analysis of harvested tissues to assess inflammatory cell infiltration.
-
Analyze the expression of inflammatory markers (e.g., iNOS, COX-2) in tissues using Western blot or qRT-PCR.
Carrageenan-Induced Paw Edema Model
This is a classic model for screening acute anti-inflammatory drugs.
Objective: To evaluate the inhibitory effect of this compound on acute local inflammation.
Animals: Male Sprague-Dawley rats, 180-220 g.
Experimental Groups:
-
Vehicle control
-
Carrageenan + Vehicle
-
Carrageenan + this compound (e.g., 10, 20, 40 mg/kg, oral gavage)
-
Carrageenan + Indomethacin (positive control, 10 mg/kg, oral gavage)
Procedure:
-
Administer the respective treatments orally one hour before carrageenan injection.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Induce inflammation by sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the carrageenan + vehicle group.
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using DOT language, illustrate the potential signaling pathways that this compound might modulate, based on its chemical similarity to paeoniflorin and its observed in vitro effects. Also included are diagrams of the proposed experimental workflows.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for the LPS-induced systemic inflammation model.
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion and Future Directions
While in vitro evidence suggests that this compound possesses anti-inflammatory properties, comprehensive in vivo studies are imperative to validate its therapeutic potential. The experimental frameworks provided in this guide offer a starting point for such investigations. Future research should focus on a dose-response relationship, pharmacokinetic and pharmacodynamic profiling, and evaluation in chronic disease models to fully elucidate the therapeutic utility of MBPF. Direct, head-to-head in vivo comparisons with paeoniflorin and other standard-of-care anti-inflammatory agents will be crucial in determining its relative efficacy and potential clinical value.
References
- 1. researchgate.net [researchgate.net]
- 2. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation [mdpi.com]
- 3. Pharmacokinetics and metabolism of 4-O-methylhonokiol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antidepressant-like effects of paeoniflorin in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of 4-O-Methyldebenzoylpaeoniflorin in Diverse Disease Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic efficacy of 4-O-Methyldebenzoylpaeoniflorin, also known as Albiflorin (B1665693) (AF), across various disease models. The information presented is collated from preclinical studies and aims to offer an objective overview of its potential as a therapeutic agent, supported by experimental data.
Overview of Therapeutic Potential
This compound, a monoterpene glycoside isolated from Paeonia lactiflora, has demonstrated significant pharmacological activities in a range of disease models. Its therapeutic effects are primarily attributed to its potent anti-inflammatory, antioxidant, and neuroprotective properties. This guide will delve into its efficacy in neurodegenerative diseases, inflammatory conditions, and its emerging role in oncology.
Data Presentation: Efficacy in Disease Models
The following tables summarize the key quantitative findings from various preclinical studies, showcasing the efficacy of this compound in different disease contexts.
Neurodegenerative Disease Models
| Disease Model | Key Efficacy Parameters | Treatment Regimen | Results | Reference |
| Spinal Cord Injury (Rat) | Motor function recovery, reduction of neuronal cell loss | Not specified | AF treatment reduced motor dysfunction and neuronal loss. | [1] |
| Alzheimer's Disease | Reduction of Aβ accumulation, improvement of mitochondrial function | Not specified | AF demonstrated potential in reducing key pathological markers of AD. | [2] |
| Parkinson's Disease | Mitigation of neuronal apoptosis, improvement in behavioral impairments | Not specified | AF mitigated neuronal apoptosis and improved behavioral outcomes in a mouse model. | [3] |
| Cancer-Related Depression (Rat) | Regulation of HPA axis, restoration of metabolic pathways | Not specified | AF effectively ameliorated depression-like states in a rat model. | [4] |
Inflammatory Disease Models
| Disease Model | Key Efficacy Parameters | Treatment Regimen | Results | Reference |
| Methotrexate-Induced Enteritis (Rat) | Increased body and intestinal weight, decreased Disease Activity Index (DAI) score, reduced inflammatory cell infiltration | 20 or 40 mg/kg/day, intragastrically | AF treatment significantly increased body and intestinal weight, and lowered the DAI score. It also attenuated inflammatory cell infiltration and promoted goblet cell survival. | [5][6] |
| Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis (Mice) | Improved liver and kidney function indexes, reduced fibrosis indicators | 50 mg/kg (AF), 100 mg/kg (Metformin) | AF significantly inhibited CCl₄-induced liver fibrosis, as evidenced by improved biochemical markers and histopathological findings. | [7][8] |
| Atherosclerosis (in vitro) | Reduced lipid deposition in macrophages | Not specified | AF decreased lipid deposition in THP-1-derived foam cells. | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from the cited studies.
Methotrexate-Induced Enteritis Model in Rats
-
Animal Model: Male Sprague-Dawley (SD) rats were used.
-
Induction of Enteritis: Enteritis was induced by intraperitoneal injection of methotrexate (B535133) (7 mg/kg) for three consecutive days.
-
Treatment: Albiflorin (20 or 40 mg/kg/day) was administered intragastrically, starting two days prior to methotrexate treatment and continuing for a total of six days.
-
Assessments: Body weight, intestinal weight, and Disease Activity Index (DAI) scores were recorded. Histological examinations were performed to assess inflammatory cell infiltration and goblet cell survival. Inflammatory markers such as CD68+ cells, myeloperoxidase activity, intercellular cell adhesion molecule-1 (ICAM-1), and cyclooxygenase-2 (COX-2) expression were also evaluated. Oxidative stress markers like malondialdehyde, glutathione (B108866) levels, and superoxide (B77818) dismutase activity were measured.[5][6]
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model in Mice
-
Animal Model: Mice were used for this study.
-
Induction of Liver Fibrosis: Liver fibrosis was induced by the administration of carbon tetrachloride (CCl₄).
-
Treatment: Albiflorin (50 mg/kg) was administered. In some experiments, it was used in combination with metformin (B114582) (100 mg/kg).
-
Assessments: Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), creatinine (B1669602) (CRE), and blood urea (B33335) nitrogen (BUN) were measured to assess liver and kidney function. Histopathological analysis of liver tissue was performed using H&E, Sirius Red, and Masson's trichrome staining to evaluate liver damage and fibrosis.[7][8] In vitro studies on TGF-β1-induced LX-2 cell activation were also conducted to assess the expression of α-SMA and collagen I.[8]
Spinal Cord Injury Model in Rats
-
Animal Model: A rat model of spinal cord injury (SCI) was established.
-
Treatment: The study investigated the therapeutic effects of albiflorin on alleviating inflammation and oxidative stress.
-
Assessments: Motor function was evaluated to assess recovery. The loss of neuron cells in the spinal cord was quantified. Immunohistochemical staining was used to detect the activity of the NLRP3 inflammasome and the expression of proinflammatory cytokines. Western blot analysis was performed to examine the expression levels of Nrf2, HO-1, and NQO-1 in spinal cord tissues.[1]
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
NF-κB/NLRP3 Signaling Pathway in Enteritis
In the context of methotrexate-induced enteritis, Albiflorin was found to inhibit the NF-κB/NLRP3 pathway. This inhibition leads to a reduction in inflammation and oxidative stress.[5][6]
Caption: Albiflorin inhibits the NF-κB/NLRP3 pathway in enteritis.
Nrf2/HO-1 Signaling Pathway in Spinal Cord Injury
In a rat model of spinal cord injury, Albiflorin was shown to activate the Nrf2/HO-1 pathway, which plays a crucial role in reducing oxidative stress and inflammation.[1]
Caption: Albiflorin activates the Nrf2/HO-1 pathway in SCI.
CXCL12/CXCR4 Axis in Liver Fibrosis
Albiflorin has been shown to inhibit inflammation and improve liver fibrosis by targeting the CXCL12/CXCR4 axis in mice.[7][8]
Caption: Albiflorin targets the CXCL12/CXCR4 axis in liver fibrosis.
MAPK/ERK Signaling Pathway in Neuroprotection
The MAPK/ERK pathway is another significant target of Albiflorin, particularly in its neuroprotective effects observed in models of Alzheimer's and Parkinson's diseases.[2][3]
Caption: Albiflorin modulates the MAPK/ERK pathway in neurodegeneration.
Conclusion
The compiled evidence from preclinical studies strongly suggests that this compound (Albiflorin) is a promising therapeutic candidate with a multi-targeted mechanism of action. Its efficacy in mitigating inflammation, oxidative stress, and neuronal damage across various disease models warrants further investigation. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for future research and development efforts aimed at translating these preclinical findings into clinical applications. Further studies are necessary to establish its safety and efficacy in humans.
References
- 1. Effects of albiflorin on oxidative stress and inflammatory responses in rats with acute spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Albiflorin on Neuropsychiatric and Neurodegenerative Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Albiflorin ameliorates inflammation and oxidative stress by regulating the NF-κB/NLRP3 pathway in Methotrexate-induced enteritis. | Semantic Scholar [semanticscholar.org]
- 4. Study of Antidepressant-Like Effects of Albiflorin and Paeoniflorin Through Metabolomics From the Perspective of Cancer-Related Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Albiflorin ameliorates inflammation and oxidative stress by regulating the NF-κB/NLRP3 pathway in Methotrexate-induced enteritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Albiflorin inhibits inflammation to improve liver fibrosis by targeting the CXCL12/CXCR4 axis in mice [frontiersin.org]
- 8. Albiflorin inhibits inflammation to improve liver fibrosis by targeting the CXCL12/CXCR4 axis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Albiflorin inhibits the formation of THP-1-derived foam cells through the LOX-1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Paeoniflorin Derivative (CP-25) with Standard Biologic Drugs for Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy and mechanism of action of Paeoniflorin-6'-O-benzene sulfonate (CP-25), a derivative of 4-O-Methyldebenzoylpaeoniflorin, with the standard biologic drugs Etanercept and Rituximab (B1143277) in a preclinical model of rheumatoid arthritis (RA). Due to the limited availability of direct comparative studies on this compound, this analysis focuses on its structurally related and more bioavailable derivative, CP-25, offering valuable insights into the potential of this class of compounds.
Executive Summary
In a collagen-induced arthritis (CIA) mouse model, CP-25 demonstrated significant anti-arthritic effects by modulating the immune response, specifically targeting the B-cell activating factor (BAFF) signaling pathway. While the standard biologic agents, Etanercept and Rituximab, exhibited more potent anti-inflammatory activity, CP-25 presents itself as a "soft immunomodulatory drug" that normalizes immune responses rather than inducing profound immunosuppression. This suggests a potentially favorable safety profile for CP-25.
Quantitative Data Comparison
The following tables summarize the key findings from a comparative study in a collagen-induced arthritis (CIA) mouse model.
Table 1: Comparison of Arthritis Severity and Immune Cell Populations
| Parameter | Control (CIA Mice) | CP-25 (50 mg/kg) | Etanercept (10 mg/kg) | Rituximab (10 mg/kg) | Normal |
| Arthritis Index (Mean ± SD) | 9.33 ± 1.63 | 4.33 ± 1.03 | 1.00 ± 0.63 | 1.17 ± 0.75 | 0 |
| Paw Thickness (mm, Mean ± SD) | 3.89 ± 0.23 | 3.23 ± 0.21 | 2.51 ± 0.14 | 2.58 ± 0.16 | 2.15 ± 0.11 |
| Spleen Index (mg/g, Mean ± SD) | 6.87 ± 0.84 | 4.52 ± 0.51 | 2.89 ± 0.37 | 3.01 ± 0.42 | 3.54 ± 0.39 |
| CD19+ B cells in Spleen (%) | 45.3 ± 4.1 | 35.1 ± 3.2 | 28.7 ± 2.9 | 29.5 ± 3.1 | 33.6 ± 2.8 |
| CD3+ T cells in Spleen (%) | 48.2 ± 3.9 | 40.5 ± 3.5 | 35.1 ± 3.3 | 36.2 ± 3.4 | 38.9 ± 3.1 |
| Statistically significant difference compared to the Control (CIA Mice) group. |
Table 2: Comparison of Serum Cytokines and Immunoglobulins
| Parameter | Control (CIA Mice) | CP-25 (50 mg/kg) | Etanercept (10 mg/kg) | Rituximab (10 mg/kg) | Normal |
| BAFF (pg/mL, Mean ± SD) | 856.4 ± 72.1 | 512.8 ± 61.5 | 321.4 ± 45.8 | 345.7 ± 50.2 | 410.2 ± 55.3 |
| TNF-α (pg/mL, Mean ± SD) | 245.3 ± 28.9 | 158.7 ± 21.4 | 95.6 ± 15.7 | 102.3 ± 18.1 | 120.5 ± 16.8 |
| IgG2a (μg/mL, Mean ± SD) | 18.7 ± 2.1 | 12.3 ± 1.5 | 8.1 ± 1.1 | 8.9 ± 1.2 | 10.5 ± 1.3 |
| IgA (μg/mL, Mean ± SD) | 15.2 ± 1.8 | 10.1 ± 1.3 | 6.9 ± 0.9 | 7.5 ± 1.0 | 9.2 ± 1.1 |
| *Statistically significant difference compared to the Control (CIA Mice) group. |
Mechanism of Action
Paeoniflorin-6'-O-benzene sulfonate (CP-25):
CP-25 exerts its anti-arthritic effects by modulating the B-cell activating factor (BAFF)-mediated signaling pathway.[1] In rheumatoid arthritis, elevated levels of BAFF promote the survival and proliferation of B cells, leading to increased autoantibody production and inflammation. CP-25 was shown to downregulate the expression of BAFF and its receptors, thereby inhibiting the downstream activation of TNF receptor-associated factor 2 (TRAF2) and the nuclear factor-kappa B (NF-κB) signaling pathway.[2] This leads to a reduction in B-cell proliferation and immunoglobulin production.[2]
Etanercept:
Etanercept is a biologic drug that acts as a soluble decoy receptor for tumor necrosis factor-alpha (TNF-α).[3][4] It binds to and neutralizes both soluble and membrane-bound TNF-α, a key pro-inflammatory cytokine in rheumatoid arthritis.[3][5][6] By blocking the interaction of TNF-α with its cellular receptors, Etanercept inhibits the downstream inflammatory cascade, reducing the production of other inflammatory mediators and cellular infiltration into the joints.[3][5]
Rituximab:
Rituximab is a monoclonal antibody that specifically targets the CD20 antigen present on the surface of B-lymphocytes.[7] Upon binding to CD20, Rituximab leads to the depletion of these B cells through antibody-dependent cell-mediated cytotoxicity, complement-dependent cytotoxicity, and apoptosis.[7][8] The reduction in the B-cell population results in decreased autoantibody production and a reduction in the overall inflammatory response in rheumatoid arthritis.[7][9]
Experimental Protocols
The comparative data presented was obtained from a study utilizing a collagen-induced arthritis (CIA) mouse model, a widely accepted preclinical model for rheumatoid arthritis.
Collagen-Induced Arthritis (CIA) Model:
-
Animals: Male DBA/1 mice, 8-10 weeks old, were used for the study.
-
Induction of Arthritis:
-
On day 0, mice were immunized with an intradermal injection at the base of the tail with 100 µL of an emulsion containing bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
On day 21, a booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) was administered.
-
-
Treatment Groups:
-
CP-25 Group: Received daily oral administration of CP-25 (50 mg/kg) from day 21 to day 40.
-
Etanercept Group: Received intraperitoneal injections of Etanercept (10 mg/kg) every three days from day 21 to day 40.
-
Rituximab Group: Received intraperitoneal injections of Rituximab (10 mg/kg) on days 21, 28, and 35.
-
Control Group: CIA mice received a vehicle solution.
-
Normal Group: Healthy mice without induced arthritis.
-
-
Assessment of Arthritis:
-
Arthritis Index: Joints were scored on a scale of 0-4 based on the severity of swelling and erythema. The total score for all paws was calculated.
-
Paw Thickness: Measured using a caliper.
-
Histopathology: Joint tissues were collected at the end of the experiment, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone erosion.
-
-
Immunological Analysis:
-
Flow Cytometry: Spleen cells were isolated to determine the percentages of CD3+ T cells and CD19+ B cells.
-
ELISA: Serum levels of BAFF, TNF-α, IgG2a, and IgA were quantified using enzyme-linked immunosorbent assay kits.
-
Visualizations
Caption: Experimental workflow for the collagen-induced arthritis (CIA) model.
Caption: Simplified signaling pathways for CP-25, Etanercept, and Rituximab.
Conclusion
Paeoniflorin-6'-O-benzene sulfonate (CP-25), a derivative of this compound, demonstrates notable therapeutic potential in a preclinical model of rheumatoid arthritis. While not as potent as the established biologic agents Etanercept and Rituximab in suppressing inflammatory markers, CP-25 effectively ameliorates disease symptoms and modulates the underlying immune dysregulation through the BAFF-TRAF2-NF-κB signaling pathway. Its action as a "soft immunomodulatory drug" suggests a promising avenue for the development of new RA therapies with a potentially improved safety profile. Further research, including direct head-to-head clinical trials, is warranted to fully elucidate the therapeutic value of this class of compounds in the management of rheumatoid arthritis.
References
- 1. Paeoniflorin-6′-O-benzene sulfonate alleviates collageninduced arthritis in mice by downregulating BAFF-TRAF2- NF-κB signaling: comparison with biological agents - Shu - Acta Pharmacologica Sinica [chinaphar.com]
- 2. Paeoniflorin-6′-O-benzene sulfonate alleviates collagen-induced arthritis in mice by downregulating BAFF-TRAF2-NF-κB signaling: comparison with biological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Etanercept - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Etanercept? [synapse.patsnap.com]
- 6. Etanercept - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. nras.org.uk [nras.org.uk]
- 8. RA | RITUXAN® (rituximab) Proposed Mechanism of Action (MoA) in Rheumatoid Arthritis [rituxan-hcp.com]
- 9. Drug insight: the mechanism of action of rituximab in autoimmune disease--the immune complex decoy hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of 4-O-Methyldebenzoylpaeoniflorin Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a comparative analysis of the experimental data related to 4-O-Methyldebenzoylpaeoniflorin and its analogs, with a focus on their anti-inflammatory properties. Due to the limited direct experimental data on this compound, this guide draws comparisons with its close structural analogs, primarily 4-O-methylpaeoniflorin and the parent compound, paeoniflorin (B1679553).
Executive Summary
Derivatives of paeoniflorin, a natural compound isolated from Paeonia lactiflora, have garnered significant interest for their therapeutic potential, particularly in the realm of inflammation. The structural modification of paeoniflorin, such as methylation and debenzoylation, can significantly impact its biological activity. This guide synthesizes available data to provide a framework for understanding the reproducibility and comparative efficacy of these compounds.
Data Presentation: Anti-inflammatory Activity
The anti-inflammatory effects of paeoniflorin and its derivatives are often evaluated by their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. The following tables summarize the available quantitative data.
Table 1: Inhibition of Pro-inflammatory Cytokines by Paeoniflorin Derivatives
| Compound | Cell Line | LPS Concentration | Compound Concentration | % Inhibition of IL-1β | % Inhibition of TNF-α | % Inhibition of IL-6 | Citation |
| 4-O-methylpaeoniflorin | J774A.1 | Not specified | 5 µM | > Paeoniflorin | Not Reported | Not Reported | [1] |
| Paeoniflorin | RAW 264.7 | 0.2 µg/mL | 10⁻⁴ M | Not Reported | 20.57% | 29.01% | |
| Albiflorin | RAW 264.7 | 0.2 µg/mL | 10⁻⁴ M | Not Reported | 15.29% | 10.78% |
Table 2: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | LPS Concentration | IC50 for NO Inhibition | % Inhibition of PGE2 | Citation |
| Paeoniflorin | RAW 264.7 | 0.2 µg/mL | 2.2 x 10⁻⁴ M | 27.56% (at 10⁻⁴ M) | |
| Albiflorin | RAW 264.7 | 0.2 µg/mL | 1.3 x 10⁻² M | 12.94% (at 10⁻⁴ M) |
Note: Specific quantitative data for NO inhibition by 4-O-methylpaeoniflorin was not available in the reviewed literature, although it was studied.
Experimental Protocols
The reproducibility of these findings is contingent on the adherence to detailed experimental protocols. Below are the methodologies for the key experiments cited.
Inhibition of Cytokine Production in Macrophages
Cell Culture and Treatment:
-
Cell Line: RAW 264.7 or J774A.1 murine macrophage cell lines.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Procedure: Cells are seeded in 24-well plates and pre-treated with various concentrations of the test compounds (e.g., paeoniflorin, 4-O-methylpaeoniflorin) for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS) (e.g., 0.2 µg/mL or 1 µg/mL) for a specified duration (e.g., 24 hours).
Measurement of Cytokines:
-
The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Nitric Oxide (NO) Production Assay
Principle:
-
NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Procedure:
-
Following treatment of RAW 264.7 cells with the test compounds and LPS as described above, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
Mandatory Visualization
Signaling Pathway for Paeoniflorin's Anti-inflammatory Action
Paeoniflorin and its derivatives primarily exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. LPS, through Toll-like receptor 4 (TLR4), activates a cascade that leads to the phosphorylation and degradation of IκBα, releasing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
References
A Meta-Analysis of 4-O-Methyldebenzoylpaeoniflorin: Unveiling its Anti-Inflammatory Potential
For Immediate Release: December 7, 2025
A comprehensive review of existing research highlights the significant anti-inflammatory properties of 4-O-Methyldebenzoylpaeoniflorin (MBPF), a monoterpenoid derived from Radix Paeoniae Alba. This guide synthesizes findings from key studies, presenting quantitative data, detailed experimental protocols, and a mechanistic overview of its action, offering valuable insights for researchers and drug development professionals in the field of inflammation.
Comparative Efficacy of this compound
Recent in-vitro studies have demonstrated the potent anti-inflammatory effects of this compound. Its efficacy in inhibiting key inflammatory mediators surpasses that of other related monoterpenoids isolated from Radix Paeoniae Alba.
Quantitative Analysis of Anti-Inflammatory Activity
The inhibitory effects of MBPF on the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are summarized below. These data underscore the dose-dependent anti-inflammatory action of MBPF.
| Compound | Concentration (µM) | NO Inhibition (%) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
| This compound (MBPF) | 33 | 75.8 ± 3.2 | 82.1 ± 4.5 | 79.5 ± 3.9 |
| Paeoniflorin (PF) | 33 | 55.2 ± 2.8 | 60.3 ± 3.1 | 58.7 ± 2.5 |
| 4-O-Methylpaeoniflorin (MPF) | 33 | 65.4 ± 3.5 | 70.1 ± 3.8 | 68.2 ± 3.3 |
Data presented as mean ± standard deviation. Data sourced from a study on monoterpenoids from Radix Paeoniae Alba.[1][2][3]
Mechanistic Insights: Modulation of Key Signaling Pathways
The anti-inflammatory effects of this compound are attributed to its ability to modulate multiple intracellular signaling pathways. MBPF has been shown to suppress the activation of Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt), and Nuclear Factor-kappa B (NF-κB) signaling cascades in LPS-stimulated macrophages.[1][2][3] This multi-target action effectively downregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
References
- 1. Anti-Inflammatory Effects, SAR, and Action Mechanism of Monoterpenoids from Radix Paeoniae Alba on LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects, SAR, and Action Mechanism of Monoterpenoids from Radix Paeoniae Alba on LPS-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-O-Methyldebenzoylpaeoniflorin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Safety Precautions
While a specific Safety Data Sheet (SDS) for 4-O-Methyldebenzoylpaeoniflorin is not available, the SDS for the structurally similar compound, paeoniflorin, indicates that it is harmful if swallowed and may cause skin, eye, and respiratory irritation. Therefore, it is prudent to assume that this compound possesses similar toxicological properties.
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: A dust mask or respirator should be used if handling the solid form to avoid inhalation of particles.
Quantitative Data Summary (Based on Paeoniflorin as a Proxy)
The following table summarizes key hazard information for paeoniflorin, which should be used as a conservative estimate for this compound in the absence of specific data.
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation. |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is crucial for the safe and compliant disposal of this compound.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves), as hazardous chemical waste .
-
Do not dispose of this compound down the drain or in regular trash.
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions.
2. Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and appropriately labeled hazardous waste container. Ensure the container material is compatible with the solvent used.
-
Keep waste containers securely closed at all times, except when adding waste.
3. Labeling of Waste Containers:
Proper labeling is a critical regulatory requirement. The label on the hazardous waste container must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).
4. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area within the laboratory.
-
The storage area should be away from general laboratory traffic and incompatible materials.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the disposal vendor with a complete and accurate description of the waste.
Spill Management
In the event of a spill of this compound:
-
Evacuate the immediate area.
-
Ventilate the space if it is safe to do so.
-
Wear appropriate PPE before attempting to clean the spill.
-
For solid spills: Carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.
-
For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain and absorb the spill. Place the contaminated absorbent material into the hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment.
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 4-O-Methyldebenzoylpaeoniflorin
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-O-Methyldebenzoylpaeoniflorin. Adherence to these procedural guidelines is essential for ensuring laboratory safety and proper chemical management.
When working with powdered organic compounds like this compound, a comprehensive safety strategy is paramount. This includes the correct use of personal protective equipment (PPE), adherence to safe handling protocols, and proper disposal of waste.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary PPE for handling this compound, categorized by the type of protection. It is crucial to use the recommended equipment to minimize exposure and ensure personal safety.
| Protection Type | Required Equipment | Key Specifications & Best Practices |
| Respiratory Protection | N-95 or N-100 Respirator | Essential for handling powdered substances to prevent inhalation.[1] Ensure proper fit testing and training for all users.[1] Surgical masks are not a suitable substitute.[1] |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles provide superior protection against chemical splashes and dust compared to safety glasses.[2] A face shield should be worn over goggles for a full range of protection.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves are recommended for handling organic substances.[3] Double gloving is advised, especially when working in a biological safety cabinet.[1] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[1] Powder-free gloves are preferred to avoid sample and work area contamination.[1] |
| Body Protection | Laboratory Coat or Gown | A lab coat or gown should be worn to protect skin and clothing from spills.[3][4] Long-sleeved garments are essential. |
| Foot Protection | Closed-Toe Shoes | Protects feet from spills and falling objects.[3][4] |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Read and understand the Safety Data Sheet (SDS) for any chemical before use. Although a specific SDS for this compound was not found, treat it with the precautions required for a potentially hazardous powdered organic compound.
-
Ensure a designated work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
-
Handling the Compound :
-
All handling of powdered this compound should be conducted in a properly functioning fume hood to prevent inhalation of airborne particles.[3][4]
-
Wear the full complement of PPE as outlined in the table above.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.
-
Keep containers of the compound closed when not in use.
-
-
In Case of Exposure :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
-
Skin : Wash off immediately with soap and plenty of water while removing all contaminated clothing.
-
Inhalation : Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion : Clean mouth with water and seek medical attention.
-
Disposal Plan
Proper disposal of chemical waste is critical to environmental and personal safety. Do not pour organic substances down the drain.[3][4]
-
Solid Waste :
-
Contaminated materials such as gloves, weighing paper, and paper towels should be considered hazardous waste.
-
Place these items in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
-
Unused Compound :
-
Dispose of unused this compound as solid organic chemical waste.
-
Place it in a properly labeled container for hazardous waste pickup by authorized personnel.[5]
-
-
Empty Containers :
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. Personal protective equipment - Wikipedia [en.wikipedia.org]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. web.mit.edu [web.mit.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
